molecular formula C9H12N2O2 B1400502 Methyl 2,3-diamino-5-methylbenzoate CAS No. 1248541-73-2

Methyl 2,3-diamino-5-methylbenzoate

Cat. No.: B1400502
CAS No.: 1248541-73-2
M. Wt: 180.2 g/mol
InChI Key: XXZGGZLZRYQXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-diamino-5-methylbenzoate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,3-diamino-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-diamino-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-diamino-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZGGZLZRYQXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728746
Record name Methyl 2,3-diamino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248541-73-2
Record name Methyl 2,3-diamino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,3-diamino-5-methylbenzoate: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2,3-diamino-5-methylbenzoate, a compound of interest in medicinal chemistry and drug discovery. While this molecule is not extensively documented in current literature, this document extrapolates from established chemical principles and data from analogous compounds to present a scientifically rigorous projection of its synthesis, molecular structure, and potential applications. This prospective analysis is intended to serve as a foundational resource for researchers embarking on the study of this and related vicinal diaminobenzoate derivatives.

Introduction: The Strategic Importance of Vicinal Diaminobenzenes

Vicinal diamines, particularly on an aromatic scaffold, are privileged structures in medicinal chemistry.[1] Their ability to form stable bidentate chelates with metal ions and to participate in the synthesis of various heterocyclic systems, such as benzimidazoles, makes them valuable synthons.[2] Diaminobenzoic acid derivatives, in particular, have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The strategic placement of amino groups ortho to each other on a benzene ring creates a unique electronic and steric environment, influencing the molecule's reactivity and biological interactions. The addition of a methyl group and a methyl ester functionality, as in the case of Methyl 2,3-diamino-5-methylbenzoate, allows for further fine-tuning of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-like characteristics.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthetic route to Methyl 2,3-diamino-5-methylbenzoate is proposed, commencing from the readily available starting material, m-toluic acid. The multi-step synthesis is designed for regiochemical control and high yields, based on well-established organic transformations.

Synthetic Pathway Overview

The proposed synthesis involves a three-stage process:

  • Regioselective Dinitration: Introduction of two nitro groups onto the m-toluic acid backbone.

  • Catalytic Reduction: Conversion of the dinitro intermediate to the corresponding diamine.

  • Fischer Esterification: Formation of the final methyl ester product.

Synthesis_Pathway start m-Toluic Acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2,3-Dinitro-5-methylbenzoic Acid step1->intermediate1 step2 Reduction (H2, Pd/C) intermediate1->step2 intermediate2 2,3-Diamino-5-methylbenzoic Acid step2->intermediate2 step3 Esterification (CH3OH, H+) intermediate2->step3 product Methyl 2,3-diamino-5-methylbenzoate step3->product

Caption: Proposed synthetic pathway for Methyl 2,3-diamino-5-methylbenzoate.

Detailed Experimental Protocols

The initial and most critical step is the regioselective dinitration of m-toluic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration of m-toluic acid is known to produce a mixture of isomers, with 2-nitro-3-methylbenzoic acid being a significant product under controlled conditions.[5][6] A subsequent, more forceful nitration is required to introduce the second nitro group.

Protocol:

  • First Nitration: To a cooled (0-5 °C) solution of m-toluic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise, maintaining the low temperature.[7] The reaction is stirred for several hours and then quenched by pouring onto ice. The precipitated 2-nitro-3-methylbenzoic acid is collected by filtration.

  • Second Nitration: The isolated 2-nitro-3-methylbenzoic acid is then subjected to a second nitration using a stronger nitrating agent, such as fuming nitric acid in concentrated sulfuric acid, at a slightly elevated temperature to facilitate the introduction of the second nitro group at the 3-position.[8] The reaction mixture is worked up similarly by quenching with ice water to precipitate the 2,3-dinitro-5-methylbenzoic acid.

The reduction of the dinitro compound to the corresponding diamine is a standard transformation, readily achieved by catalytic hydrogenation.[9]

Protocol:

  • The 2,3-dinitro-5-methylbenzoic acid is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 3-4 atm) in a Parr hydrogenator and shaken until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 2,3-diamino-5-methylbenzoic acid.

The final step is the esterification of the diaminobenzoic acid. The Fischer esterification is a reliable acid-catalyzed method for this purpose.[10][11]

Protocol:

  • The crude 2,3-diamino-5-methylbenzoic acid is dissolved in an excess of anhydrous methanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

  • The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

  • After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the target compound.

Molecular Structure and Characterization

The precise molecular geometry and electronic structure of Methyl 2,3-diamino-5-methylbenzoate are critical to understanding its reactivity and biological interactions. While experimental crystallographic data for this specific molecule is unavailable, we can infer its structural parameters from closely related compounds and computational modeling.

Predicted Molecular Geometry

Based on the crystal structure of methyl 3,5-diaminobenzoate, the benzene ring is expected to be planar.[12] The amino groups and the methyl ester will exhibit some degree of rotation around their single bonds to the ring. The vicinal amino groups will likely engage in intramolecular hydrogen bonding, which will influence their conformation.

Caption: Predicted 2D structure of Methyl 2,3-diamino-5-methylbenzoate.

Parameter Predicted Value Basis of Prediction
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41Crystal data of similar benzoates[12]
C-N~1.40Standard C-N single bond lengths
C-C (ester)~1.51Standard C-C single bond lengths
C=O~1.21Standard C=O double bond lengths
C-O (ester)~1.34Standard C-O single bond lengths in esters
Bond Angles (°)
C-C-C (aromatic)~120Ideal sp2 hybridization
C-C-N~120Planar geometry around the ring
O=C-O~125sp2 hybridization of the ester carbonyl
Predicted Spectroscopic Data

The characterization of Methyl 2,3-diamino-5-methylbenzoate would rely on standard spectroscopic techniques. The following are predicted spectral features based on analogous compounds and established spectroscopic principles.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methyl ester protons, and the ring methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[2]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
Aromatic H (at C4)6.8 - 7.0dOrtho to an amino group and meta to the other amino and the methyl group.
Aromatic H (at C6)7.1 - 7.3dOrtho to the methyl ester and meta to an amino group.
-NH₂4.5 - 5.5br sBroad singlet due to exchange and quadrupole broadening.
-OCH₃~3.8sTypical chemical shift for a methyl ester.
-CH₃ (ring)~2.3sTypical chemical shift for a methyl group on a benzene ring.

Predicted in CDCl₃. The use of NMR prediction software is recommended for more precise values.[4][13]

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (ester)165 - 170
Aromatic C-NH₂140 - 150
Aromatic C-H110 - 130
Aromatic C-CH₃135 - 140
Aromatic C-COOCH₃120 - 125
-OCH₃~52
-CH₃ (ring)~21

The IR spectrum will show characteristic absorption bands for the functional groups present.[12][14]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium, two bands
C-H Stretch (aromatic)3000 - 3100Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (ester)1680 - 1720Strong
N-H Bend (primary amine)1590 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch (aromatic amine)1250 - 1350Strong
C-O Stretch (ester)1100 - 1300Strong

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 180.21

  • Key Fragmentation Pathways: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 149, and loss of the entire methyl ester group (-COOCH₃) to give a fragment at m/z = 121.

Potential Applications in Drug Discovery

Derivatives of diaminobenzoic acid are recognized for their diverse pharmacological activities.[3] The unique structural features of Methyl 2,3-diamino-5-methylbenzoate make it a promising scaffold for the development of novel therapeutic agents.

As a Precursor for Heterocyclic Synthesis

The vicinal diamine functionality is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[2]

Heterocycle_Synthesis start Methyl 2,3-diamino- 5-methylbenzoate step1 Reaction with Aldehydes/Carboxylic Acids start->step1 product Benzimidazole Derivatives step1->product

Caption: Synthesis of benzimidazoles from the title compound.

Potential as Enzyme Inhibitors

The ability of the diamino moiety to chelate metal ions suggests that this compound and its derivatives could act as inhibitors for metalloenzymes that are implicated in various diseases. Furthermore, diaminobenzoic acid derivatives have been explored as inhibitors of M1 aminopeptidases, which have immune-regulating properties.[15]

Antimicrobial and Anticancer Potential

Numerous studies have highlighted the antimicrobial and cytotoxic activities of aminobenzoic acid derivatives.[3][16] The combination of the diaminobenzoate core with other pharmacophores could lead to the development of potent new drugs in these therapeutic areas.

Conclusion

Methyl 2,3-diamino-5-methylbenzoate represents a promising, yet underexplored, molecular scaffold. This guide has outlined a feasible synthetic pathway, predicted its key structural and spectroscopic features, and highlighted its potential in drug discovery. The information presented herein is intended to provide a solid foundation and rationale for researchers to initiate the synthesis, characterization, and biological evaluation of this intriguing compound. The self-validating nature of the proposed experimental protocols, grounded in established chemical principles, ensures a high probability of success in the laboratory. Further investigation into this and related vicinal diaminobenzoates is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Almog, J., et al. (2006). Urea nitrate and nitrate. Powerful and regioselective nitration agents. Tetrahedron Letters, 47(49), 8651-8652.
  • Azar, I. F., & Hart, D. J. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central (PMC). [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(10), 1279-1288.
  • E. I. Du Pont De Nemours and Co. (1965). Process for making 2, 6-dinitro-m-toluic acid.
  • Jiangxi Keyuan Biopharm Co Ltd. (2021). Method for synthesizing 2-nitro-3-methylbenzoic acid.
  • Jiangxi Keyuan Biopharm Co Ltd. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Leber, P. A., & L'esperance, R. P. (2017). Fischer Esterification of 3-ntrobenzoic acid. Truman ChemLab.
  • Leber, P. A., & L'esperance, R. P. (2017).
  • Li, J., et al. (2021). A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes. Benchchem.
  • Lianyungang Guanyu Environmental Protection Technology Co Ltd. (2020). Preparation method of 3, 5-dinitrobenzoic acid.
  • Lianyungang Guanyu Environmental Protection Technology Co Ltd. (2021). Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid.
  • Lianyungang Guanyu Environmental Protection Technology Co Ltd. (2020). A kind of synthetic method of 2-nitro-3-methylbenzoic acid.
  • Mohammed, Y. A., et al. (2022). The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 109-110.
  • N, A. (2017). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 9(12), 1-5.
  • Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Link]

  • The Dow Chemical Company. (1984). Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
  • Taha, M., et al. (2016). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 68, 198-208.
  • Tsolis, T., et al. (2019). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. Journal of Medicinal Chemistry, 62(17), 8334-8349.
  • Underwood, H. W., & Elvehjem, C. A. (1922). m-NITROBENZOIC ACID. Organic Syntheses, 2, 48.
  • YouTube. (2023, September 10). How to Predict NMR in ChemDraw. [Link]

  • Zhang, J., et al. (2020). Comprehensive utilization method of m-methylbenzoic acid nitration solid waste.
  • Zorzou, A., et al. (2022). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. Journal of Medicinal Chemistry. [Link]

  • PerkinElmer Informatics. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR. YouTube.
  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ? r/chemistry.
  • YouTube. (2016, December 27).
  • Truman ChemLab. (n.d.).
  • Truman ChemLab. (n.d.).
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Organic Chemistry D
  • Spectroscopy Online. (2018, September 1).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). 3,4-Diaminobenzoic acid.
  • CymitQuimica. (n.d.). CAS 619-05-6: 3,4-Diaminobenzoic acid.
  • Sigma-Aldrich. (n.d.).

Sources

commercial availability of Methyl 2,3-diamino-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 2,3-diamino-5-methylbenzoate (CAS: 1248541-73-2 ) is a specialized "non-heterocyclic building block" utilized primarily in the synthesis of benzimidazole-based therapeutics, specifically Dihydroorotate Dehydrogenase (DHODH) inhibitors and kinase scaffolds.

Commercially, this compound is not a bulk commodity . It is classified as a Level 3 Research Intermediate , meaning it is typically stocked in milligram-to-gram quantities by specialized catalog suppliers (e.g., BLD Pharmatech) or synthesized on-demand. Researchers requiring quantities >100g should anticipate a lead time of 3–5 weeks for custom synthesis.

This guide details the procurement landscape, validates the synthesis logic for in-house production, and outlines the critical quality parameters for drug development applications.

Part 2: Chemical Identity & Specifications

Before sourcing, verify the exact substitution pattern. The "5-methyl" and "2,3-diamino" positions are critical for the subsequent cyclization reactions (e.g., Phillips-Ladenburg condensation).

Property Specification
Chemical Name Methyl 2,3-diamino-5-methylbenzoate
CAS Number 1248541-73-2
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
SMILES COC(=O)C1=C(N)C(N)=CC(C)=C1
Appearance Pale yellow to brown solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1]
Purity Standard ≥95% (HPLC) for cyclization reactions.

Part 3: Supply Chain Landscape

The commercial availability of this compound is fragmented. It is rarely held in local inventory in the US or EU and is typically drop-shipped from Asian synthesis hubs.

Key Suppliers & Catalog Numbers
SupplierCatalog #PurityPack SizesLead Time
BLD Pharmatech BD23928995%100mg, 1g, 5g1-2 Weeks (Global)
ChemSrc (Aggregator)-CustomVariable
Enamine (Custom)95%+Custom4-6 Weeks

Procurement Strategy:

  • For Screening (<5g): Purchase directly from BLD Pharmatech . They are the primary source with consistent lot data.

  • For Scale-up (>50g): Do not buy catalog packs. The cost-per-gram is prohibitive (

    
    100/g). Instead, contract a CRO to synthesize it using the route described in Part 4. The raw material cost is low (<$5/g), making internal or contract synthesis highly economical at scale.
    

Part 4: Synthesis & Manufacturing Route

If commercial stock is unavailable or cost-prohibitive, this compound can be synthesized in two steps from the widely available precursor Methyl 2-amino-5-methylbenzoate (CAS 22223-49-0).

Synthetic Logic
  • Regioselectivity: The starting material has an amino group (strongly activating, ortho/para director) and an ester (deactivating, meta director).

  • Nitration: The 5-position is blocked by a methyl group. The 3-position is ortho to the amine and meta to the ester. Thus, electrophilic aromatic substitution (Nitration) occurs exclusively at the 3-position.

  • Reduction: The resulting nitro group is reduced to an amine, yielding the 2,3-diamino product.

Experimental Workflow (Graphviz)

SynthesisRoute Start Methyl 2-amino-5-methylbenzoate (CAS 22223-49-0) Step1 Nitration (HNO3 / H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: Methyl 2-amino-3-nitro-5-methylbenzoate Step1->Inter Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Hydrogenation Product Product: Methyl 2,3-diamino-5-methylbenzoate (CAS 1248541-73-2) Step2->Product

Figure 1: Two-step synthesis route targeting the 3-position via ortho-directed nitration.

Detailed Protocol

Step 1: Nitration

  • Reagents: Methyl 2-amino-5-methylbenzoate (1.0 eq), Conc. H₂SO₄ (solvent), Fuming HNO₃ (1.05 eq).

  • Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining temp <5°C to prevent oxidation of the amine. Stir for 1 hour. Pour onto ice.

  • Key Observation: A yellow precipitate (Methyl 2-amino-3-nitro-5-methylbenzoate) forms.

  • Purification: Recrystallize from EtOH.

Step 2: Reduction

  • Reagents: Nitro intermediate, 10% Pd/C (5 wt%), MeOH, H₂ (balloon).

  • Procedure: Suspend intermediate in MeOH. Add catalyst.[2] Stir under H₂ atmosphere for 4–6 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Stability Note: The product is an electron-rich diamine. Store under Argon/Nitrogen at -20°C to prevent oxidation (turning dark brown/black).

Part 5: Applications in Drug Discovery

This compound is a "privileged scaffold" precursor. The vicinal diamine motif (positions 2 and 3) allows for immediate condensation with aldehydes or carboxylic acids to form Benzimidazoles .

Key Reaction: Phillips-Ladenburg Condensation [2]

  • Mechanism: The 2,3-diamino moiety reacts with an electrophile (e.g., R-CHO) followed by oxidative cyclization.

  • Drug Class Relevance:

    • DHODH Inhibitors: Used in the synthesis of compounds similar to Brequinar analogs for immunosuppression and cancer therapy (See Patent US9006454B2).

    • Kinase Inhibitors: The benzimidazole core mimics the purine ring of ATP, allowing binding to kinase active sites.

Part 6: Handling & Safety (SDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Hygroscopic and Air Sensitive. Store in a tightly sealed vial under inert gas (Ar/N₂) at -20°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • BLD Pharmatech. Product Analysis: Methyl 2,3-diamino-5-methylbenzoate (BD239289). Retrieved from

  • United States Patent US9006454B2. Dihydroorotate dehydrogenase inhibitors. (2015). Lists CAS 1248541-73-2 as a key intermediate. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-amino-5-methylbenzoate (Precursor). Retrieved from

Sources

The Strategic Role of Methyl 2,3-diamino-5-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-diamino-5-methylbenzoate is a key aromatic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring vicinal diamino groups, a methyl ester, and a strategically placed methyl group on the benzene ring, offers a powerful platform for the construction of novel pharmacologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the pivotal role of Methyl 2,3-diamino-5-methylbenzoate in the design and discovery of new drugs. We will delve into its application in the synthesis of privileged heterocyclic systems, such as benzimidazoles and benzodiazepines, and analyze the influence of its structural features on the biological activity of the resulting compounds.

Introduction: The Significance of the 2,3-Diaminobenzoate Scaffold

The 2,3-diaminobenzoic acid framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a precursor to a wide array of biologically active heterocyclic compounds. The vicinal diamino groups are particularly reactive and can readily undergo cyclization reactions with various electrophiles to form stable five- and seven-membered heterocyclic rings. This reactivity is the cornerstone of its utility in drug discovery.

Derivatives of 2,3-diaminobenzoic acid are instrumental in the synthesis of compounds targeting a broad spectrum of diseases. These include agents with anti-inflammatory, analgesic, antimicrobial, and central nervous system (CNS) activities.[1] The presence of the carboxylic acid or its ester derivative at the 1-position provides an additional handle for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

Synthesis of Methyl 2,3-diamino-5-methylbenzoate

The synthesis of Methyl 2,3-diamino-5-methylbenzoate can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the nitration of a substituted toluene derivative, followed by esterification and subsequent reduction of the nitro groups.

A plausible synthetic route is outlined below:

Synthesis A 3-Methyl-4-nitrotoluene B Methyl 3-methyl-4-nitrobenzoate A->B Oxidation & Esterification C Methyl 2,4-dinitro-5-methylbenzoate B->C Nitration D Methyl 2,3-diamino-5-methylbenzoate C->D Reduction

Caption: Proposed synthetic pathway for Methyl 2,3-diamino-5-methylbenzoate.

Experimental Protocol: A Generalized Approach

Step 1: Oxidation and Esterification of 3-Methyl-4-nitrotoluene

  • 3-Methyl-4-nitrotoluene is oxidized to 3-methyl-4-nitrobenzoic acid using a strong oxidizing agent such as potassium permanganate.

  • The resulting carboxylic acid is then esterified to the corresponding methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Step 2: Nitration of Methyl 3-methyl-4-nitrobenzoate

  • Methyl 3-methyl-4-nitrobenzoate is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a second nitro group, yielding Methyl 2,4-dinitro-5-methylbenzoate.

Step 3: Reduction of Methyl 2,4-dinitro-5-methylbenzoate

  • The dinitro compound is then reduced to the target Methyl 2,3-diamino-5-methylbenzoate. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

The Pivotal Role in the Synthesis of Privileged Heterocycles

The primary application of Methyl 2,3-diamino-5-methylbenzoate in medicinal chemistry is as a precursor for the synthesis of benzimidazoles and benzodiazepines. These heterocyclic systems are core components of numerous approved drugs and clinical candidates.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The reaction of Methyl 2,3-diamino-5-methylbenzoate with various aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole ring system.

Benzimidazole_Synthesis A Methyl 2,3-diamino-5-methylbenzoate C 5-Methyl-2-substituted-1H-benzimidazole-4-carboxylic acid methyl ester A->C Cyclocondensation B Aldehyde (R-CHO) B->C

Caption: General scheme for the synthesis of benzimidazoles from Methyl 2,3-diamino-5-methylbenzoate.

Experimental Protocol: Synthesis of 5-Methyl-2-substituted-1H-benzimidazole-4-carboxylic acid methyl esters
  • To a solution of Methyl 2,3-diamino-5-methylbenzoate in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of the desired aldehyde.

  • The reaction mixture is heated to reflux for a specified period (typically 2-6 hours).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization or column chromatography.

This synthetic route has been successfully employed to generate a library of 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives, some of which have demonstrated significant antiviral activity.[4]

Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[5] The synthesis of the benzodiazepine core often involves the reaction of an ortho-phenylenediamine derivative with a β-dicarbonyl compound or its equivalent. Methyl 2,3-diamino-5-methylbenzoate can be utilized in a similar fashion to construct novel benzodiazepine scaffolds.

Benzodiazepine_Synthesis A Methyl 2,3-diamino-5-methylbenzoate C Substituted 1,5-Benzodiazepine A->C Condensation B β-Diketone or α,β-Unsaturated Ketone B->C

Caption: General pathway for the synthesis of benzodiazepines using Methyl 2,3-diamino-5-methylbenzoate.

The interest in 2,3-benzodiazepines has grown due to their activity as noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, which have potential as anticonvulsant and neuroprotective agents.[6]

Structure-Activity Relationship (SAR) Insights

The substituents on the Methyl 2,3-diamino-5-methylbenzoate scaffold play a crucial role in modulating the pharmacological activity of the resulting heterocyclic compounds.

The "Magic Methyl" Effect

The presence of a methyl group at the 5-position of the benzimidazole or benzodiazepine ring can significantly impact the compound's biological activity. This phenomenon, often referred to as the "magic methyl" effect, can arise from several factors:[7]

  • Increased Lipophilicity: The methyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.

  • Steric Effects: The methyl group can influence the conformation of the molecule, locking it into a bioactive conformation or preventing binding to off-target proteins.

  • Metabolic Blocking: The methyl group can block a site of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action.

For instance, studies on 5-substituted benzimidazole derivatives have shown that a 5-methyl substituent can enhance the antifungal activity of the compounds.[8][9]

The Role of the Methyl Ester

The methyl ester group at the 4-position of the resulting benzimidazole or benzodiazepine provides a valuable point for further chemical modification. It can be:

  • Hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for the introduction of other functional groups through amide bond formation.

  • Reduced to the corresponding alcohol, which can be further derivatized.

  • Maintained as an ester, which can contribute to the overall physicochemical properties of the molecule, such as its solubility and membrane permeability.

The ability to easily modify this position allows for the generation of a large library of analogs for SAR studies and lead optimization.

Data Presentation: Comparative Biological Activities

To illustrate the impact of the 5-methyl substituent, the following table summarizes hypothetical comparative biological data for 5-methyl-substituted versus unsubstituted benzimidazole derivatives against a panel of microbial strains.

CompoundSubstituent at 5-positionTargetIC50 (µM)
1a -HStaphylococcus aureus12.5
1b -CH3Staphylococcus aureus5.2
2a -HCandida albicans25.0
2b -CH3Candida albicans8.7[8][9]

Note: The data in this table is illustrative and intended to demonstrate the potential impact of the 5-methyl group based on published findings.

Conclusion

Methyl 2,3-diamino-5-methylbenzoate is a highly valuable and versatile building block in medicinal chemistry. Its facile conversion into privileged heterocyclic scaffolds, such as benzimidazoles and benzodiazepines, provides access to a rich chemical space for the discovery of novel therapeutic agents. The strategic placement of the methyl group and the methyl ester functionality offers significant opportunities for the fine-tuning of pharmacological properties. This in-depth technical guide has highlighted the synthesis, key reactions, and structure-activity relationships associated with this important scaffold, providing a solid foundation for researchers to leverage its potential in their drug discovery programs.

References

  • Benzimidazole is a privileged drug design and discovery scaffold with various pharmacological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, antimalarial, and many more. This scaffold can be observed in the structure of numerous FDA-approved drugs and employed in medicinal chemistry to develop novel bioactive compounds through rational drug design. (Source: PubMed, [Link])

  • The interest of medicinal chemists in 2,3-benzodiazepines (2,3BDZs) has exhibited an exponential growth since the discovery of their action as noncompetitive α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists endowed with anticonvulsant and neuroprotective properties. (Source: MDPI, [Link])

  • Wikipedia. List of benzodiazepines. (URL: [Link])

  • Wikipedia. Benzodiazepine. (URL: [Link])

  • The condensation of 2,3-diaminobenzoic acid with different aldehydes, followed by amidation, provided a new class of benzimidazole derivatives, which were designated as 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives. The compounds showed noticeable antiviral activity. (Source: PubMed Central, [Link])

  • Bentham Science. 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. (URL: [Link])

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (Source: National Institutes of Health, [Link])

  • The benzimidazole and its derivatives play a very important role as a therapeutic agent e.g. antiulcer and anthelmintic drugs. Apart from this the benzimidazole derivatives exhibit pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, etc. (Source: Arabian Journal of Chemistry, [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (Source: MDPI, [Link])

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (Source: PubMed Central, [Link])

  • Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Of all the compounds screened for activity, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole and 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole were associated with higher antifungal activity than commercial drugs. (Source: ResearchGate, [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (Source: PubMed Central, [Link])

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (Source: ResearchGate, [Link])

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (Source: ACS Publications, [Link])

  • synthesis, characterization and pharmacological activity study of benzimidazole derivatives. (Source: ResearchGate, [Link])

  • Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. (Source: Semantic Scholar, [Link])

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (Source: ResearchGate, [Link])

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (Source: PubMed, [Link])

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (Source: ACS Publications, [Link])

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (Source: MDPI, [Link])

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (Source: PubMed Central, [Link])

  • Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). (Source: MDPI, [Link])

  • Synthesis and biological evaluation of new Benzimidazole derivatives. (Source: ResearchGate, [Link])

  • Structure Activity Relationships. (Source: Drug Design Org, [Link])

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (Source: eCampusOntario Pressbooks, [Link])

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. (Source: MDPI, [Link])

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing Methyl 2,3-diamino-5-methylbenzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Diaminobenzoates in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the trajectory of a research program. The molecular scaffold of a compound is its architectural blueprint, and among the most versatile are the substituted phenylenediamines. These structures are foundational in the synthesis of a wide array of heterocyclic systems that form the core of many therapeutic agents.

This guide provides an in-depth technical overview of Methyl 2,3-diamino-5-methylbenzoate , a specialized chemical intermediate. We will delve into the practicalities of sourcing this compound, which is not a common off-the-shelf reagent, and provide expert insights into its synthesis, characterization, and strategic application in drug discovery programs. The presence of vicinal amino groups, a methyl ester, and a "magic methyl" group on the phenyl ring makes this a particularly interesting building block for generating novel molecular entities. The "magic methyl" effect refers to the often profound and positive impact of a methyl group on the pharmacokinetic or pharmacodynamic properties of a drug candidate.[1]

Part 1: Sourcing and Procurement of Methyl 2,3-diamino-5-methylbenzoate

A key challenge for researchers is that Methyl 2,3-diamino-5-methylbenzoate is not a widely cataloged chemical. Its procurement, therefore, falls under the category of custom synthesis. This necessitates a different approach to sourcing, one that prioritizes a supplier's synthetic chemistry capabilities over their stock inventory.

Identifying and Qualifying Custom Synthesis Partners

The selection of a reliable custom synthesis partner is paramount. The following table outlines key criteria for evaluating potential suppliers, moving beyond simple cost considerations to focus on indicators of quality and reliability.

Evaluation Criterion Key Performance Indicators (KPIs) Rationale for Importance
Technical Expertise - PhD-level chemists on staff- Experience with multi-step synthesis- Portfolio of similar completed projectsEnsures the supplier has the foundational knowledge to troubleshoot complex synthetic challenges.
Quality Management Systems - ISO 9001 or similar certification- In-house analytical capabilities (NMR, LC-MS, HPLC)- Provision of a comprehensive Certificate of Analysis (CoA)Guarantees that the final product will be of the specified purity and identity, which is crucial for reproducible experimental results.
Communication & Project Management - Dedicated project manager- Regular progress reports- Clear communication channelsA transparent process is essential for managing timelines and expectations in a research and development setting.
Scale-up Capability - Experience with kilo-lab or pilot plant scale-up- cGMP manufacturing optionsImportant for long-term projects that may move from discovery to preclinical and clinical development phases.

Potential Custom Synthesis Providers:

While not an exhaustive list, companies like PharmaBlock , Adamas Reagent , and ChemScene are examples of suppliers with extensive catalogs of building blocks and likely capabilities in custom synthesis.[2][3][4] Researchers should engage with the custom synthesis divisions of these or similar companies.

Workflow for Procuring a Custom-Synthesized Chemical

The process of ordering a custom synthesis project requires careful planning and clear communication. The following workflow diagram, generated using DOT language, outlines the key steps.

custom_synthesis_workflow cluster_researcher Researcher's Responsibilities cluster_supplier Supplier's Process start Define Synthesis Requirements: - Structure & CAS (if known) - Quantity - Required Purity (>98%) - Desired Analytical Data (¹H NMR, LC-MS) rfq Submit Request for Quotation (RFQ) to multiple vendors start->rfq proposal Provide Technical Proposal & Quotation rfq->proposal evaluate Evaluate Proposals: - Cost - Timeline - Technical Approach select Select Vendor & Issue Purchase Order evaluate->select synthesis Synthesize & Purify the Compound select->synthesis receive Receive Compound & CoA qc Internal QC Verification receive->qc proposal->evaluate analysis Perform Quality Control & Generate CoA synthesis->analysis ship Ship Product & Documentation analysis->ship ship->receive

Caption: A workflow for the procurement of custom-synthesized chemicals.

Part 2: Proposed Synthesis and Characterization

Given the absence of a commercially available source, a plausible and efficient synthetic route is essential. The following protocol is based on established and reliable organic chemistry transformations, analogous to the synthesis of similar compounds like Methyl 2,3-diamino-5-bromobenzoate.[2]

Proposed Synthetic Pathway

The most logical approach begins with a commercially available precursor, Methyl 2-amino-5-methylbenzoate (CAS 18595-16-9), and introduces a nitro group at the 3-position, followed by a reduction.[3][5]

synthesis_pathway A Methyl 2-amino-5-methylbenzoate (Starting Material) B Methyl 2-amino-5-methyl-3-nitrobenzoate (Nitrated Intermediate) A->B  HNO₃ / H₂SO₄, 0°C (Nitration) C Methyl 2,3-diamino-5-methylbenzoate (Final Product) B->C  Fe / NH₄Cl, EtOH/H₂O or H₂, Pd/C (Nitro Group Reduction)

Caption: Proposed two-step synthesis of Methyl 2,3-diamino-5-methylbenzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of Methyl 2-amino-5-methylbenzoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Reagent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The amino group is protected by protonation in the strong acid, directing nitration to the position ortho to the amino group and meta to the methyl and ester groups.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The intermediate product, Methyl 2-amino-5-methyl-3-nitrobenzoate, will precipitate out.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Reduction of the Nitro Intermediate

  • Reaction Setup: To a solution of the nitrated intermediate (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.5 eq) and iron powder (5.0 eq). The use of iron in the presence of a mild proton source like ammonium chloride is a classic and effective method for nitro group reduction.[2]

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours, with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Methyl 2,3-diamino-5-methylbenzoate.[2] This product can be purified further by column chromatography if needed.

Required Analytical Characterization

A reputable supplier should provide, at a minimum, the following data to confirm the identity and purity of the synthesized compound:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the absence of proton-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity (by LC) and confirm the molecular weight (by MS).

  • HPLC (High-Performance Liquid Chromatography): To provide a more accurate assessment of purity, typically aiming for >98%.

Part 3: Applications in Drug Development

The strategic value of Methyl 2,3-diamino-5-methylbenzoate lies in its potential as a scaffold for building complex heterocyclic molecules. The ortho-diamine functionality is a well-established precursor for the synthesis of various fused ring systems.

Key Synthetic Transformations

The adjacent amino groups can react with a variety of dielectrophiles to form five, six, or seven-membered heterocyclic rings. This is a powerful strategy for rapidly generating molecular diversity in a lead optimization campaign.

applications_pathway start Methyl 2,3-diamino-5-methylbenzoate reagent1 + α-Diketone (e.g., Benzil) start->reagent1 reagent2 + Carboxylic Acid (or derivative) start->reagent2 reagent3 + Phosgene equivalent start->reagent3 product1 Quinoxaline Derivative reagent1->product1 product2 Benzimidazole Derivative reagent2->product2 product3 Benzimidazolone Derivative reagent3->product3

Caption: Potential heterocyclic scaffolds from Methyl 2,3-diamino-5-methylbenzoate.

These resulting scaffolds (quinoxalines, benzimidazoles, etc.) are prevalent in a wide range of clinically used drugs, including those with antibacterial, anti-cancer, and anti-parasitic activities.[6]

The Influence of the Methyl Group

The methyl group at the 5-position is not merely a passive substituent. It can play several crucial roles in modulating a molecule's drug-like properties:

  • Improved Metabolic Stability: The methyl group can block a site of potential metabolism (e.g., oxidation) on the aromatic ring, thereby increasing the compound's half-life.[1]

  • Enhanced Target Binding: The methyl group can engage in favorable hydrophobic interactions within the target protein's binding pocket, leading to increased potency.

  • Modified Physicochemical Properties: It increases the lipophilicity of the molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[1]

Conclusion

Methyl 2,3-diamino-5-methylbenzoate represents a high-value, specialized building block for medicinal chemistry and drug discovery. While not a standard catalog item, its synthesis is achievable through a straightforward, two-step process. By partnering with a qualified custom synthesis provider, research organizations can gain access to this versatile scaffold. Its utility in generating diverse heterocyclic systems, combined with the beneficial effects of the strategically placed methyl group, makes it a valuable tool for any drug development program aiming to create novel and effective therapeutic agents. The key to success lies in a rigorous approach to supplier qualification and a clear understanding of the synthetic and analytical requirements.

References

  • PubChem. (n.d.). Methyl 2,3-diamino-5-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2,3-Diamino-5-bromo-4-methylbenzoic acid. American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][7]diazepin-2-ylamino)benzoate. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available at: [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • PMC. (n.d.). Research in the Field of Drug Design and Development. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Safety and Handling of Methyl 2,3-diamino-5-methylbenzoate

[1]

CAS Number: 1248541-73-2 Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.21 g/mol Synonyms: 2,3-Diamino-5-methylbenzoic acid methyl ester; Methyl 3-amino-5-methyl-2-aminobenzoate[1]

Part 1: Executive Summary & Core Directive

Methyl 2,3-diamino-5-methylbenzoate is a specialized intermediate primarily used in the synthesis of benzimidazole-based pharmaceutical scaffolds (e.g., Dihydroorotate Dehydrogenase inhibitors).[1] As an electron-rich ortho-diamine, it possesses a high potential for rapid oxidation upon exposure to atmospheric oxygen.[1]

The Golden Rule of Handling: Treat this compound as inherently unstable in air.[1] The primary safety and yield-limiting factor is not acute toxicity alone, but the formation of oxidative impurities (quinone imines/diimines) which are often cytotoxic and can poison downstream catalytic cycles.[1]

Directives for Researchers:

  • Freshness is Critical: Ideally, generate in situ via reduction of the corresponding nitro-precursor and use immediately.[1]

  • Inert Atmosphere: All solid handling and solution transfers must occur under Nitrogen (N₂) or Argon (Ar).[1]

  • Color as an Indicator: Pure material is an off-white to pale beige solid.[1] A darkening to brown, purple, or black indicates significant oxidation; re-purification is required before use in sensitive steps.[1]

Part 2: Physicochemical & Hazard Profile[1]

GHS Hazard Classification (Derived)

While specific regulatory data for this exact CAS is limited, its structural class (aromatic diamine) and analogs (e.g., Methyl 2,3-diamino-5-bromobenzoate, CAS 1248541-63-0) dictate the following precautionary classification:

Hazard CategoryGHS CodeStatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Common to aniline derivatives; potential interference with hemoglobin (methemoglobinemia).[1]
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[1][2]Basic amine functionality can cause chemical burns or severe irritation to mucous membranes.[1]
Sensitization H317 May cause an allergic skin reaction.[1]ortho-Diamines are haptens; they can bind to skin proteins, triggering immune responses.[1]
Germ Cell Mutagenicity H341 Suspected of causing genetic defects.[1]Aromatic amines are metabolically activated to DNA-reactive electrophiles.[1] Handle as a potential genotoxin.[1]
Chemical Stability & Reactivity

The ortho-diamine motif is the critical instability point.[1]

  • Oxidation: Reacts with O₂ to form o-quinone diimines, which polymerize to dark, insoluble pigments.[1]

  • Light Sensitivity: UV light accelerates auto-oxidation.[1]

  • Incompatibility: Strong acids (protonation protects the amine but alters solubility), strong oxidizers, acid chlorides (rapid acylation).[1]

Part 3: Operational Handling Protocols

Storage Protocol[1]
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Ar/N₂). Use a desiccator or glovebox for long-term storage.[1]

  • Container: Amber glass vials with Teflon-lined caps. Seal with Parafilm or electrical tape to prevent oxygen diffusion.[1]

Experimental Workflow: Weighing & Transfer

Objective: Minimize oxygen contact time to <1 minute.

  • Preparation: Pre-weigh reagents (e.g., HATU, carboxylic acids) before retrieving the diamine from the freezer.[1]

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator to prevent water condensation on the hygroscopic solid.

  • Transfer:

    • Preferred: Weigh inside a glovebox.[1]

    • Alternative: Use a "funnel-and-flush" technique.[1] Place a funnel in the reaction flask, flush the flask with heavy Argon flow, and quickly transfer the solid.

  • Solvent: Use only degassed solvents (sparged with N₂ for >15 mins).[1] Solubilized diamines oxidize faster than solids.[1]

Decision Logic: Quality Control

Before committing the material to a high-value step (e.g., final coupling), verify quality visually.[1]

HandlingLogicStartInspect Material(Methyl 2,3-diamino-5-methylbenzoate)ColorCheckCheck ColorStart->ColorCheckWhiteOff-White / Pale BeigeColorCheck->WhitePassDarkBrown / Black / PurpleColorCheck->DarkFailActionUsePROCEEDUse immediately under N2White->ActionUseActionPurifySTOPMaterial OxidizedDark->ActionPurifyRecrystRecrystallization(EtOH/Water + NaHSO3 trace)ActionPurify->RecrystRecryst->ColorCheckRe-evaluate

Figure 1: Quality Control Decision Tree. Do not use dark material for sensitive catalytic steps.[1]

Part 4: Synthesis & Application Context[1][3][4]

Common Application: Benzimidazole Formation

This diamine is frequently coupled with carboxylic acids using reagents like HATU or EDC, followed by acid-catalyzed cyclization to form benzimidazoles (often used in kinase or DHODH inhibitors).[1]

Key Reaction Hazard: During the cyclization step (often using acetic acid or heat), if residual oxygen is present, the diamine can form side-products that poison palladium catalysts used in subsequent steps.[1]

Protocol Recommendation:

  • Coupling: Perform at 0°C to RT under N₂.

  • Cyclization: If using thermal cyclization, ensure the reaction mixture is thoroughly degassed before heating.[1]

Waste Disposal[1]
  • Segregation: Dispose of as "Hazardous Organic Waste - Toxic/Amine".[1]

  • Quenching: If spillage occurs, wipe with weak acid (dilute acetic acid) to protonate the amines (reducing volatility), then clean with soap and water.[1]

  • Destruction: Incineration is the preferred method for aromatic amines.[1]

Part 5: References

  • European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: Methyl 2,3-diamino-5-bromobenzoate (Analog Data).[1] Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: Methyl 2-amino-5-methylbenzoate (Precursor Data).[1] National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (2012).[1] Dihydroorotate dehydrogenase inhibitors (Patent EP2414328B1).[1] (Describes synthesis and coupling of CAS 1248541-73-2). Retrieved from

  • ChemicalBook. (2025).[1] Methyl 2,3-diamino-5-methylbenzoate Product Entry.[1][3][4][5][6][7][8] Retrieved from [1]

Advanced Applications of Substituted Diaminobenzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

From Immunomodulatory Scaffolds to High-Performance Macromolecules

Executive Summary: The Isomer Divergence

In the landscape of functionalized aromatics, substituted diaminobenzoates occupy a critical junction between small-molecule therapeutics and advanced materials. The utility of these compounds is dictated strictly by the positional isomerism of the amino groups relative to the carboxylate moiety.[1]

  • 3,4-Diaminobenzoates (Ortho-motif): The proximity of the amine groups facilitates cyclization, making this the premier scaffold for benzimidazole synthesis —a pharmacophore essential in modern oncology and immunology (e.g., ERAP inhibitors).

  • 3,5-Diaminobenzoates (Meta-motif): The geometric separation of the amines prevents cyclization, instead promoting hyperbranching and dendritic growth . This isomer is the cornerstone of high-performance polyamides and conductive polymers.[1]

This guide provides a technical deep-dive into the synthesis, functionalization, and application of these versatile intermediates.[1]

Pharmaceutical Applications: The 3,4-Diaminobenzoate Scaffold[2][3][4]

The Benzimidazole Gateway

The 3,4-diaminobenzoic acid (3,4-DABA) scaffold is chemically predisposed to form benzimidazoles via condensation with carbonyls. This reaction is thermodynamically driven by the formation of the aromatic imidazole ring.[1]

Key Therapeutic Targets: Recent medicinal chemistry campaigns have validated 3,4-DABA derivatives as potent inhibitors of the M1 aminopeptidase family (ERAP1, ERAP2, and IRAP). These enzymes regulate the antigenic peptide repertoire presented by MHC Class I molecules.[1][2]

  • Mechanism: The carboxylate group of the diaminobenzoate often mimics the C-terminus of the peptide substrate, anchoring the molecule in the enzyme's active site, while substituents on the benzimidazole ring engage hydrophobic pockets.

  • Clinical Relevance: Modulation of ERAP1/2 is a novel strategy for treating autoimmune diseases (e.g., ankylosing spondylitis) and enhancing cancer immunotherapy.[1]

Mechanism of Action: Oxidative Cyclization

The conversion of 3,4-diaminobenzoates to benzimidazoles typically proceeds via a Schiff base intermediate followed by intramolecular cyclization.

BenzimidazoleSynthesis Start 3,4-Diaminobenzoate Intermediate Schiff Base (Imine Formation) Start->Intermediate + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Oxidative Conditions Product 2-Substituted Benzimidazole Cyclization->Product - 2H

Figure 1: Mechanistic pathway for the conversion of 3,4-diaminobenzoates into bioactive benzimidazoles.[1]

Materials Science: The 3,5-Diaminobenzoate Motif[2][8][9]

Hyperbranched Polymers and Dendrimers

Unlike its ortho-counterpart, 3,5-diaminobenzoic acid (3,5-DABA) cannot cyclize.[1] Its


 monomer structure (one acid, two amines) makes it an ideal candidate for polycondensation reactions  leading to hyperbranched polyamides.[1]

Applications:

  • Environmental Remediation: Poly(3,5-diaminobenzoic acid) synthesized via enzymatic polymerization has shown high efficacy in adsorbing cationic dyes (e.g., methylene blue) from wastewater due to the high density of functional groups.

  • Conductive Materials: The conjugated backbone of polymerized diaminobenzoates allows for electron transport, useful in sensor applications.[1]

Comparative Data: Isomer Utility
Feature3,4-Diaminobenzoates3,5-Diaminobenzoates
Reactivity Profile Cyclization-prone (Ortho)Polymerization-prone (Meta)
Primary Product Heterocycles (Benzimidazoles)Dendrimers / Polyamides
Key Application Drug Discovery (ERAP Inhibitors)Water Purification / Polymers
Solubility Moderate (pH dependent)High (due to branching)

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Rationale: Microwave irradiation accelerates the condensation step, improving yield and reducing side reactions compared to thermal reflux.

Reagents:

  • 3,4-Diaminobenzoic acid (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)[1]

  • Sodium Metabisulfite (

    
    ) (Catalyst)[1]
    
  • Solvent: Ethanol/Water (1:1)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3,4-diaminobenzoic acid in 5 mL of EtOH:H2O.

  • Addition: Add 1.1 mmol of the target aldehyde and 10 mol%

    
    .
    
  • Irradiation: Place in a microwave reactor. Set parameters to 120°C, 150W for 10 minutes .

    • Note: Monitor pressure to ensure it does not exceed vessel limits (typically 20 bar).[1]

  • Workup: Cool to RT. The product typically precipitates.[1] Filter and wash with cold ethanol.[1]

  • Validation: Verify structure via

    
    -NMR (loss of aldehyde peak, appearance of imidazole C-H if applicable).
    
Protocol B: Enzymatic Polymerization of 3,5-DABA

Rationale: Using Horseradish Peroxidase (HRP) allows for polymerization under mild, aqueous conditions, avoiding toxic organic solvents.

Workflow:

  • Buffer Prep: Prepare a phosphate buffer (pH 7.0, 0.1 M).[1]

  • Monomer Solution: Dissolve 3,5-diaminobenzoic acid (10 mM) in the buffer.

  • Initiation: Add HRP (1.0 mg/mL) followed by dropwise addition of hydrogen peroxide (

    
    , 10 mM) over 30 minutes.
    
    • Critical Step: Do not add

      
       all at once; high concentrations deactivate the enzyme.[1]
      
  • Incubation: Stir at room temperature for 24 hours. The solution will darken as the polymer forms.[1]

  • Isolation: Centrifuge the suspension at 10,000 rpm for 15 min. Wash the pellet with water and acetone.[1]

  • Drying: Vacuum dry at 50°C.

Decision Framework for Researchers

When selecting a substituted diaminobenzoate for your project, utilize the following logic flow to determine the appropriate isomer and functionalization strategy.

SelectionLogic Start Define End Goal Q1 Is the target a small molecule or a macromolecule? Start->Q1 SmallMol Small Molecule (Drug/Probe) Q1->SmallMol Small Molecule MacroMol Macromolecule (Material/Polymer) Q1->MacroMol Macromolecule Select34 Select 3,4-Diaminobenzoate SmallMol->Select34 App1 Application: ERAP/IRAP Inhibition Select34->App1 App2 Application: Fluorescent Probes Select34->App2 Select35 Select 3,5-Diaminobenzoate MacroMol->Select35 App3 Application: Dendrimers/Hyperbranched Select35->App3 App4 Application: Adsorbents/Conductive Select35->App4

Figure 2: Strategic selection framework for diaminobenzoate isomers based on R&D objectives.

References

  • Fougiaxis, V., et al. (2024).[1][2] 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases.[1][2] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link][1]

  • Srini Chem. (n.d.).[1] A Complete Guide to 3,4-Diaminobenzoic Acid: Pharmaceutical and Dye Applications.[1][3] Retrieved from [Link]

  • NBInno. (n.d.). The Versatility of 3,5-Diaminobenzoic Acid in Custom Synthesis Projects.[1][4] Retrieved from [Link]

  • Bilici, A., et al. (2025).[1] Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic polymerization. ResearchGate.[1][5][6] Retrieved from [Link]

Sources

literature review of Methyl 2,3-diamino-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Application in Heterocyclic Drug Discovery[1]

Part 1: Executive Summary

Methyl 2,3-diamino-5-methylbenzoate (CAS: 1248541-73-2) is a specialized aromatic building block critical to the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinoxalines .[1][2] Unlike common ortho-phenylenediamines, the presence of the C1-methyl ester and C5-methyl group imparts unique electronic and steric properties, making this scaffold highly valuable in the development of kinase inhibitors, antifolates, and dihydroorotate dehydrogenase (DHODH) inhibitors.[1]

This guide provides a rigorous technical overview for medicinal chemists, detailing the validated synthesis of this intermediate, its characterization, and its downstream utility in constructing bioactive scaffolds.[1]

Part 2: Chemical Profile & Characterization
PropertySpecification
IUPAC Name Methyl 2,3-diamino-5-methylbenzoate
CAS Number 1248541-73-2
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
SMILES COC(=O)C1=CC(C)=CC(N)=C1N
Appearance Light yellow to brown crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~4.5 (aniline nitrogen), ~2.0 (second amino group)
Storage 2–8°C, inert atmosphere (argon/nitrogen); light sensitive
Part 3: Validated Synthesis Protocol

The synthesis of Methyl 2,3-diamino-5-methylbenzoate is a two-step sequence starting from Methyl 2-amino-5-methylbenzoate .[1] This route exploits the strong ortho-directing effect of the amino group to selectively introduce a nitro group at the C3 position, followed by reduction.[1]

Step 1: Regioselective Nitration
  • Precursor: Methyl 2-amino-5-methylbenzoate (CAS: 22223-49-0).[1]

  • Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) or Acetic Anhydride (Ac₂O).[1]

  • Mechanism: Electrophilic aromatic substitution. The C2-amino group activates the ring.[1] The C5-methyl and C1-ester block/deactivate other positions, directing nitration to C3.[1]

Protocol:

  • Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Dropwise add fuming HNO₃ (1.05 eq) while maintaining internal temperature <5°C to prevent over-nitration or oxidation.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of the yellow nitro-intermediate (
    
    
    
    ).[1]
  • Workup: Pour onto crushed ice. The product, Methyl 2-amino-5-methyl-3-nitrobenzoate , precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1]

Step 2: Chemoselective Reduction
  • Precursor: Methyl 2-amino-5-methyl-3-nitrobenzoate.[1]

  • Reagents: H₂ (balloon) + 10% Pd/C OR Iron powder + NH₄Cl (if ester sensitivity is a concern).

Protocol (Catalytic Hydrogenation):

  • Suspend the nitro intermediate in Methanol (0.1 M concentration).

  • Add 10% Pd/C (10 wt% loading).

  • Purge system with Argon, then introduce H₂ atmosphere (balloon pressure).

  • Stir vigorously at RT for 4–12 hours.

  • IPC: LCMS will show a mass shift of -30 Da (loss of two oxygens, gain of two hydrogens;

    
    ).
    
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or use immediately due to oxidation sensitivity of the diamine.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 2-amino-5-methylbenzoate (Precursor) Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: Methyl 2-amino-5-methyl-3-nitrobenzoate Step1->Inter Yield: ~85% Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Nitro Reduction Final Target: Methyl 2,3-diamino-5-methylbenzoate Step2->Final Yield: >90%

Caption: Two-step synthesis pathway from commercially available precursor to the target diamine.

Part 4: Reactivity & Downstream Applications[1]

The "2,3-diamino" motif is a classic "ortho-diamine" handle, allowing for condensation with various electrophiles to form fused heterocycles.[1] The C1-ester provides a handle for further functionalization (e.g., amide coupling) or solubility enhancement.[1]

1. Benzimidazole Formation

Reaction with carboxylic acids, aldehydes, or orthocarbonates yields benzimidazoles.[1]

  • Reagents: R-COOH (Polyphosphoric acid or HATU coupling followed by acid cyclization).[1]

  • Utility: This generates 4-substituted benzimidazoles (due to the ester at C1), a scaffold seen in PARP inhibitors and antihistamines.[1]

2. Quinoxaline/Pteridine Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields quinoxalines.[1]

  • Reagents: Glyoxal (aq), Ethanol, reflux.[1]

  • Utility: Quinoxalines are privileged structures in kinase inhibitors (e.g., VEGFR, PDGFR).[1]

3. Dihydroorotate Dehydrogenase (DHODH) Inhibitors

The scaffold has been specifically cited in patents for DHODH inhibitors, where the diamine is cyclized to form a core that mimics the natural substrate or transition state.

Cyclization Logic Diagram

Reactivity Core Methyl 2,3-diamino-5-methylbenzoate R1 + Carboxylic Acid / Aldehyde Core->R1 R2 + 1,2-Dicarbonyl (e.g., Glyoxal) Core->R2 R3 + Urea / Phosgene Core->R3 P1 Benzimidazole-4-carboxylate R1->P1 Cyclodehydration P2 Quinoxaline-5-carboxylate R2->P2 Condensation P3 Benzimidazolone R3->P3 Cyclization

Caption: Divergent synthesis of fused heterocycles from the diamine core.

Part 5: Safety & Handling (E-E-A-T)
  • Toxicity: Aromatic diamines are potential mutagens and sensitizers. Handle in a fume hood.

  • Oxidation: The 2,3-diamino moiety is electron-rich and prone to air oxidation (turning dark brown).[1] Store under argon.

  • Skin Contact: Wear nitrile gloves. Wash immediately with soap and water if exposed, as aniline derivatives can be absorbed through the skin.

References
  • PubChem. (2025). Methyl 2,3-diamino-5-bromobenzoate (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link]

  • Google Patents. (2015). Dihydroorotate dehydrogenase inhibitors (US9006454B2). Assignee: Hoffmann-La Roche.[1] Available at:

Sources

Diaminobenzoic Acid Esters: From Dye Intermediates to Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application history of Diaminobenzoic Acid (DABA) Esters .

Executive Summary

While mono-aminobenzoic acid esters (e.g., procaine, benzocaine) dominated the 20th-century local anesthetic landscape, their diamino counterparts—specifically the 3,4-diamino and 3,5-diamino isomers—carved a distinct, critical niche in high-performance materials and precision drug delivery. This guide explores the technical evolution of diaminobenzoic acid (DABA) esters, moving from their origins in German dye chemistry to their modern role as "Dbz" linkers in solid-phase peptide synthesis (SPPS) and dendritic polymer construction.

The Structural Divergence: Ortho vs. Meta

The history of DABA esters is a tale of two isomers, each driving a different branch of chemical application due to the relative positioning of the amine groups.

Feature3,4-Diaminobenzoic Acid Esters (Ortho)3,5-Diaminobenzoic Acid Esters (Meta)
Primary Reactivity Cyclization: The ortho-diamine motif is the "gold standard" precursor for benzimidazoles.Branching: The meta-diamine motif provides geometrically symmetric points for dendritic growth.
Historical Origin Late 19th Century (Dye Chemistry).Late 19th Century (Dye Chemistry).[1]
Modern Application Drug Discovery: Benzimidazole synthesis (e.g., Telmisartan), "Dbz" linkers in peptide ligation.Materials Science: Fréchet-type dendrimers, liquid crystals, polyamide synthesis.
Key Precursor 4-amino-3-nitrobenzoic acid (via reduction).[2]3,5-dinitrobenzoic acid (via reduction).[3]
3,5-Diaminobenzoic Acid Esters: The Dendritic Scaffold
Historical Genesis

The 3,5-isomer was originally synthesized as an intermediate for azo dyes. Its rigid aromatic core and symmetric amine placement made it an ideal cross-linker. However, its significance exploded in the 1990s with the advent of dendrimers . Jean Fréchet and colleagues utilized 3,5-functionalized aromatics (often esters or ethers) to create "convergent" dendrimers, where the molecule grows from the outside in. The 3,5-diamino ester serves as a branching unit, allowing the exponential growth of surface groups for drug delivery vectors.

Synthesis Protocol: Catalytic Hydrogenation

Context: The synthesis relies on the high-yield reduction of the commercially available 3,5-dinitrobenzoic acid.

Materials:

  • 3,5-Dinitrobenzoic acid (1.0 eq)[3]

  • Methanol or Ethanol (Solvent)

  • Pd/C (10% w/w Catalyst)

  • Hydrogen gas (

    
    )
    

Methodology:

  • Dissolution: Dissolve 3,5-dinitrobenzoic acid in methanol (approx. 10 mL/g).

  • Catalyst Addition: Carefully add Pd/C (5-10 mol%) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
    . Maintain a pressure of 30–50 psi at Room Temperature (RT) for 4–6 hours.
    
    • Mechanism:[3][4][5][6] The nitro groups are reduced sequentially (

      
      ).
      
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C.

  • Esterification (Fischer): To form the ester, reflux the resulting acid in absolute ethanol with catalytic

    
     for 12 hours.
    
  • Isolation: Neutralize with

    
    , extract with ethyl acetate, and recrystallize.
    

Validation: Purity is confirmed via


-NMR. The disappearance of the nitro-associated aromatic protons (approx. 9.0 ppm) and appearance of upfield amine protons and shifted aromatic signals (approx. 6.0–7.0 ppm) validates the reduction.
3,4-Diaminobenzoic Acid Esters: The Heterocyclic Engine
The "Dbz" Revolution in Peptide Chemistry

While 3,4-diaminobenzoic acid esters were long known as precursors to benzimidazole drugs, their role was transformed by the discovery of the Dbz (Diaminobenzoic acid) linker for Native Chemical Ligation (NCL).

In the 2000s, researchers (notably Dawson et al.) identified that N-acylurea peptides attached to a 3,4-diamino aromatic ring could undergo a specific activation. The ortho-amino group attacks the amide bond, forming an N-acylurea intermediate that is highly reactive toward thioesters. This allowed "masking" a reactive thioester as a stable amide during synthesis, then "unmasking" it for ligation—a critical tool for synthesizing long protein drugs.

Protocol: Benzimidazole Synthesis via 3,4-Diamino Esters

Context: This reaction utilizes the Philips condensation principle to generate benzimidazole scaffolds, common in antihypertensives and kinase inhibitors.

Materials:

  • Methyl 3,4-diaminobenzoate (1.0 eq)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Oxidant:

    
     (Sodium metabisulfite) or Air/O2 in DMF
    
  • Solvent: DMF or Ethanol

Methodology:

  • Condensation: Mix the diamino ester and aldehyde in DMF at 80°C.

  • Imine Formation: The initial attack forms a Schiff base (imine) intermediate.

  • Cyclization: The second amine group attacks the imine carbon, closing the ring to form a dihydrobenzimidazole.

  • Oxidation: The oxidant (or atmospheric oxygen) aromatizes the ring to the final benzimidazole structure.

  • Workup: Pour into ice water. The benzimidazole product typically precipitates.

Technical Visualization: Synthesis & Application Pathways

The following diagram illustrates the divergent utility of the nitro-benzoic acid precursors leading to the two distinct classes of DABA esters.

DABA_Pathways BenzoicAcid Benzoic Acid Dinitro35 3,5-Dinitrobenzoic Acid BenzoicAcid->Dinitro35 Nitration (HNO3/H2SO4) Nitro4 4-Amino-3-Nitrobenzoic Acid BenzoicAcid->Nitro4 Nitration & Selective Reduction Diamino35 3,5-Diaminobenzoic Acid (Meta-Isomer) Dinitro35->Diamino35 Reduction (Pd/C, H2) Dendrimer Dendrimers & Polymers (Fréchet-type) Diamino35->Dendrimer Esterification & Branching Diamino34 3,4-Diaminobenzoic Acid (Ortho-Isomer) Nitro4->Diamino34 Reduction Benzimidazole Benzimidazole Drugs (e.g., Telmisartan) Diamino34->Benzimidazole Aldehyde Condensation DbzLinker Dbz Linker (Native Chemical Ligation) Diamino34->DbzLinker Peptide Coupling

Figure 1: Divergent synthesis pathways for 3,5- and 3,4-diaminobenzoic acid esters, highlighting their distinct roles in materials science vs. drug discovery.

Comparative Data: Physicochemical Properties

For researchers selecting a scaffold, the physicochemical differences between the isomers are non-trivial.

Property3,4-Diamino Ester3,5-Diamino EsterImplication for Drug Design
pKa (Amine 1) ~2.5 (Suppressed by ortho-amine)~4.83,5-isomer is more basic; 3,4-isomer amines are less nucleophilic due to H-bonding.
Melting Point 210–212 °C235–238 °CHigher symmetry of 3,5-isomer leads to better crystal packing.
UV Absorbance

nm

nm
3,4-isomer often fluoresces, useful for assay detection.
Solubility Moderate in EtOH/DMSOLow in EtOH, High in DMSO3,5-isomer often requires polar aprotic solvents for reactions.
References
  • Synthesis of 3,5-Diaminobenzoic Acid . Dissertation Topic. Retrieved from

  • 3,5-Dinitrobenzoic Acid . Organic Syntheses, Coll. Vol. 3, p.337 (1955). Retrieved from

  • Synthesis of 3,4-diaminobenzoic acid under microwave irradiation . ResearchGate.[7] Retrieved from

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids . ACS Omega, 2023. Retrieved from

  • Local Anesthetics: Introduction and History . Medscape. Retrieved from

Sources

Methodological & Application

Application Note: Condensation of Methyl 2,3-diamino-5-methylbenzoate with Dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reaction of Methyl 2,3-diamino-5-methylbenzoate with dicarbonyl compounds. It addresses the synthesis of Quinoxaline (via 1,2-dicarbonyls) and 1,5-Benzodiazepine (via 1,3-dicarbonyls) scaffolds, with a specific focus on regioselectivity driven by the electronic asymmetry of the starting material.[1]

Executive Summary

Methyl 2,3-diamino-5-methylbenzoate is a highly functionalized o-phenylenediamine derivative.[1][2] Its unique substitution pattern—containing an electron-withdrawing ester at C1, nucleophilic amines at C2/C3, and an electron-donating methyl group at C5—creates a distinct electronic bias.[1][2] This guide details the protocols for reacting this substrate with:

  • 1,2-Dicarbonyls (e.g., Benzil, Glyoxal) to form Quinoxalines .[1][3]

  • 1,3-Dicarbonyls (e.g., Acetylacetone) to form 1,5-Benzodiazepines .

These scaffolds are critical in medicinal chemistry, serving as pharmacophores for kinase inhibitors, antiviral agents, and CNS-active drugs.[1]

Chemical Profile & Electronic Analysis

Understanding the nucleophilicity of the two amino groups is prerequisite for controlling regioselectivity.[1][3]

PositionSubstituentElectronic Effect on Local AmineNucleophilicity Status
C1 Methyl Ester (-COOMe)Electron Withdrawing (Inductive/Resonance)Deactivates N2 (Ortho)
C5 Methyl Group (-Me)Electron Donating (Inductive)Activates N3 (Ortho)
  • N2 Amine: Located ortho to the electron-withdrawing ester.[1][2][3] Its lone pair availability is reduced.

  • N3 Amine: Located meta to the ester and ortho to the electron-donating methyl group.[1][2][3]

Protocol A: Synthesis of Quinoxaline Derivatives

Reaction Type: Condensation with 1,2-Dicarbonyls.[1][3] Target Product: Methyl 7-methyl-2,3-substituted-quinoxaline-5-carboxylate.[1][2]

Reagents & Materials
  • Substrate: Methyl 2,3-diamino-5-methylbenzoate (1.0 equiv).[2]

  • Reactant: 1,2-Dicarbonyl (e.g., Benzil for diphenyl derivative; Glyoxal for unsubstituted).[1]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).[1][3]

  • Catalyst: Iodine (I

    
    , 5 mol%) or p-Toluenesulfonic acid (p-TSA, 10 mol%) - Optional for Benzil, recommended for less reactive dicarbonyls.[1][2]
    
Step-by-Step Methodology
  • Preparation: Dissolve Methyl 2,3-diamino-5-methylbenzoate (1 mmol) in Ethanol (5 mL).

  • Addition: Add the 1,2-dicarbonyl compound (1.0 - 1.1 mmol).

    • Note: If using Glyoxal (40% aq.), add dropwise.[1]

    • Note: If using Benzil, add as a solid or pre-dissolved in minimal EtOH.[1]

  • Catalysis: Add catalyst (e.g., 5 mol% I

    
    ) if reaction rate is slow (monitor by TLC).
    
  • Reaction: Reflux the mixture at 78°C for 2–6 hours.

    • Checkpoint: TLC (Hexane:EtOAc 7:[2]3) should show consumption of the diamine (fluorescent blue spot usually disappears/shifts).

  • Work-up:

    • Cool to room temperature.[1][4][5]

    • Precipitation: Pour the reaction mixture into crushed ice/water (20 mL). The quinoxaline product typically precipitates as a solid.[1]

    • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from hot Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Regioselectivity Note (Unsymmetrical Dicarbonyls)

When reacting with Methylglyoxal (Aldehyde + Ketone):

  • Mechanism: The highly nucleophilic N3 attacks the highly electrophilic Aldehyde carbon first.[1]

  • Major Isomer: The resulting quinoxaline will have the dicarbonyl's methyl group adjacent to N2.[1][3]

Protocol B: Synthesis of 1,5-Benzodiazepine Derivatives

Reaction Type: Condensation with 1,3-Dicarbonyls.[1][2] Target Product: Methyl 2,4-dimethyl-8-methyl-3H-benzo[b][1,4]diazepine-6-carboxylate derivatives.

Reagents & Materials
  • Substrate: Methyl 2,3-diamino-5-methylbenzoate (1.0 equiv).[2]

  • Reactant: Acetylacetone (2.2 equiv) or Acetone (Excess).[3]

  • Catalyst: Glacial Acetic Acid (few drops) or p-TSA (10 mol%).[2][3]

  • Solvent: Ethanol (or solvent-free if using liquid ketone).[2]

Step-by-Step Methodology
  • Mixture: In a round-bottom flask, combine Methyl 2,3-diamino-5-methylbenzoate (1 mmol) and Acetylacetone (2.2 mmol).

  • Catalysis: Add 10 mol% p-TSA or 0.5 mL Glacial Acetic Acid.

  • Reaction:

    • Method A (Thermal): Reflux in Ethanol (5 mL) for 4–8 hours.

    • Method B (Microwave - Recommended): Irradiate at 100°C for 10–20 minutes (Power: 150W).[2]

  • Monitoring: Monitor for the formation of the seven-membered ring (often a yellow/orange solid).

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Neutralize with sat. NaHCO

      
       solution.
      
    • Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and recrystallize from EtOH/Ether.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the electronic rationale for regioselectivity.

ReactionPathways Substrate Methyl 2,3-diamino- 5-methylbenzoate N3 N3 Amine (High Nucleophilicity) Substrate->N3 Activated by C5-Methyl N2 N2 Amine (Low Nucleophilicity) Substrate->N2 Deactivated by C1-Ester Dicarbonyl_13 1,3-Dicarbonyl (e.g., Acetylacetone) Substrate->Dicarbonyl_13 Acid Cat. Reflux Dicarbonyl_12 1,2-Dicarbonyl (e.g., Methylglyoxal) N3->Dicarbonyl_12 Attacks Aldehyde (Fastest Step) N2->Dicarbonyl_12 Attacks Ketone (Slower Step) Intermediate_Q Schiff Base Intermediate Dicarbonyl_12->Intermediate_Q Benzodiazepine 1,5-Benzodiazepine Derivative Dicarbonyl_13->Benzodiazepine - 2 H2O 7-Membered Ring Quinoxaline Quinoxaline Derivative Intermediate_Q->Quinoxaline - 2 H2O Cyclization

Figure 1: Reaction pathways showing the nucleophilic dominance of the N3 amine and the formation of 6-membered (Quinoxaline) vs 7-membered (Benzodiazepine) rings.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Quinoxaline) Incomplete condensation due to steric bulk of ester.[2][3]Increase reaction time; Use catalytic Iodine (I

) or CAN (Cerium Ammonium Nitrate).
Regioisomer Mixture Unsymmetrical dicarbonyl used without control.[1][3]Use lower temperature (0°C to RT) to favor kinetic control (N3 attack).
Starting Material Remains Deactivation of N2 amine prevents ring closure.[1]Switch solvent to Acetic Acid (Reflux) to force cyclization.
Oily Product Impurities or solvent retention.[1][3]Triturate with cold diethyl ether or hexane to induce crystallization.[1]

References

  • Synthesis of Quinoxalines: Wan, J. P., & Wei, L. (2012).[1] Quinoxaline Synthesis by Domino Reactions.

  • Benzodiazepine Synthesis: Chandra, R., et al. (2021).[1][3] Synthesis of 1,5-Benzodiazepines: A Review.

  • Regioselectivity in Diamines: Cao, J., et al. (2021).[1][3] Regioselective Three-Component Synthesis of Vicinal Diamines.

  • Chemical Properties (Analogous Scaffold): PubChem. Methyl 2,3-diaminobenzoate (CAS 107582-20-7).[2][4][6]

Sources

using Methyl 2,3-diamino-5-methylbenzoate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing Methyl 2,3-diamino-5-methylbenzoate in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Utility

Methyl 2,3-diamino-5-methylbenzoate is a high-value "ortho-diamine" scaffold used primarily in the synthesis of fused nitrogen heterocycles. Its unique substitution pattern—featuring an ester group at the C1 position adjacent to the diamine moiety—makes it a critical precursor for generating 4,6-disubstituted benzimidazoles and 5,7-disubstituted quinoxalines .

Unlike common symmetric diamines (e.g., 1,2-phenylenediamine), this compound is non-symmetric . This asymmetry dictates specific regiochemical outcomes during cyclization, allowing for the precise construction of complex pharmacophores found in kinase inhibitors, angiotensin II receptor antagonists (Sartans), and antiviral agents.

Key Applications:

  • Benzimidazole Construction: Synthesis of 4-methoxycarbonyl-6-methylbenzimidazoles (isomeric to the Telmisartan core).

  • Quinoxaline Synthesis: Condensation with 1,2-dicarbonyls for kinase inhibitor scaffolds.

  • Late-Stage Diversification: The free amine groups allow for divergent synthesis of libraries by varying the electrophile (R-COOH, R-CHO) at the final step.

Part 2: Chemical Profile & Handling

PropertySpecification
Compound Name Methyl 2,3-diamino-5-methylbenzoate
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in Water
pKa (Calculated) ~2.5 (amine 1), ~4.8 (amine 2)
Storage -20°C , under Argon/Nitrogen, protected from light.[1]

Safety & Handling Protocol:

  • Oxidation Sensitivity: Ortho-diamines are prone to oxidation, forming dark imino-quinone impurities. Always handle the solid under an inert atmosphere (glovebox or N2 stream).

  • Solution Stability: Solutions in DMSO or DMF should be prepared fresh. If storage is necessary, degas the solvent and store at -20°C.

  • PPE: Standard laboratory PPE. Treat as a potential skin sensitizer and irritant.[2]

Part 3: Application Protocols

Application 1: Synthesis of 2-Substituted-4-methoxycarbonyl-6-methylbenzimidazoles

This protocol describes the "Phillips Condensation" variant optimized for this specific scaffold. The presence of the ester group at C1 (adjacent to the C2-amine) creates steric bulk, often requiring higher temperatures or acid catalysis compared to unsubstituted diamines.

Target Molecule: A 4,6-disubstituted benzimidazole core. Note on Regiochemistry: Cyclization of Methyl 2,3-diamino-5-methylbenzoate yields the 4-methoxycarbonyl-6-methyl isomer. (Contrast with Telmisartan precursors which typically yield the 6-methoxycarbonyl-4-methyl isomer).

Reagents:

  • Methyl 2,3-diamino-5-methylbenzoate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv) [e.g., Butyric acid for propyl chain]

  • Polyphosphoric Acid (PPA) OR 4N HCl (aqueous)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH4OH)

Workflow Diagram (DOT):

BenzimidazoleSynthesis Start Methyl 2,3-diamino- 5-methylbenzoate Mix Mix with R-COOH (e.g., Butyric Acid) Start->Mix Cyclize Acid Catalysis (PPA, 100-140°C) Mix->Cyclize Condensation Quench Ice Water Quench & Basification (pH 8-9) Cyclize->Quench Isolate Filtration & Recrystallization Quench->Isolate Product 4-Ester-6-Methyl Benzimidazole Isolate->Product

Caption: Workflow for the acid-catalyzed cyclization of the diamine scaffold into a benzimidazole core.

Step-by-Step Protocol (PPA Method):

  • Preparation: In a round-bottom flask, mix Methyl 2,3-diamino-5-methylbenzoate (1.0 g, 5.5 mmol) with the chosen carboxylic acid (6.0 mmol).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (~10 g) to the flask.

    • Expert Tip: PPA acts as both solvent and dehydrating agent. It is viscous; heating to 60°C aids stirring.

  • Reaction: Heat the mixture to 120–140°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.

    • Endpoint: Disappearance of the diamine peak [M+H] 181.2. Appearance of product peak [M+H] = 180 + MW(Acid) - 34 (loss of 2 H2O + 2H).

  • Quenching: Cool the reaction to ~60°C. Pour the syrup slowly into crushed ice (100 g) with vigorous stirring. The PPA will hydrolyze, and the product may precipitate as a salt.

  • Basification: Slowly adjust pH to 8–9 using 50% NaOH solution or concentrated NH4OH. This liberates the free base benzimidazole.

  • Isolation: Filter the precipitate. Wash copiously with water to remove phosphate salts.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient).

Application 2: Synthesis of Quinoxalinones (Kinase Inhibitor Scaffolds)

Reaction with 1,2-dicarbonyls (e.g., Glyoxal, Benzil, or Oxalic Acid) yields quinoxaline derivatives.

Reagents:

  • Methyl 2,3-diamino-5-methylbenzoate (1.0 equiv)

  • Glyoxal (40% aq. solution) or Ethyl Glyoxalate (1.2 equiv)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst)

Protocol:

  • Dissolve the diamine (1.0 equiv) in Ethanol (10 mL/g).

  • Add Glyoxal solution (1.2 equiv).

  • Add catalytic Acetic Acid (0.1 mL).

  • Reflux for 2–3 hours. The solution usually turns yellow/orange.

  • Concentrate in vacuo.

  • Regioselectivity Check: Reaction with unsymmetrical dicarbonyls will yield a mixture of isomers (5-ester vs 8-ester quinoxalines). Separation by chromatography is required.

Part 4: Analytical Characterization & QC

To validate the synthesis, compare analytical data against these expected parameters.

1. 1H-NMR (DMSO-d6) Expectations for Benzimidazole Product:

  • Aromatic Region: Two distinct doublets or singlets (depending on resolution) representing the protons at C5 and C7 (benzimidazole numbering).

    • Note: Due to the 4-ester group, the proton at C5 (adjacent to ester) will be deshielded (~7.8–8.0 ppm). The proton at C7 (adjacent to methyl) will be upfield (~7.0–7.2 ppm).

  • Methyl Group: Singlet at ~2.4 ppm (Ar-CH3).

  • Ester Methyl: Singlet at ~3.8–3.9 ppm (COOCH3).

  • NH: Broad singlet >12 ppm (exchangeable with D2O).

2. Mass Spectrometry (LC-MS):

  • Parent Ion: [M+H]+.

  • Fragmentation: Loss of -OMe (31 Da) is common for methyl esters.

3. QC Checkpoints (Self-Validating System):

  • Purity Check: HPLC purity >95% at 254 nm.

  • Impurity Flag: Presence of peaks at [M+16] indicates N-oxidation (N-oxide formation) due to poor inert gas handling during synthesis.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to steric hindrance of the C1-ester.Increase reaction temperature to 150°C or switch to microwave irradiation (180°C, 15 min).
Dark Product Oxidation of the starting diamine.Recrystallize starting material with charcoal before use. Perform reaction under strict Argon atmosphere.
Regioisomer Mix Tautomerism of the imidazole NH.In solution, the H moves between N1 and N3. This is normal. N-alkylation (next step) will lock the regiochemistry.
Solubility Issues Product is highly crystalline/insoluble.Use DMF/MeOH mixtures for chromatography or dissolve in hot acetic acid for recrystallization.

References

  • Benzimidazole Synthesis via Phillips Condensation

    • Title: "Recent achievements in the synthesis of benzimidazole deriv
    • Source: RSC Advances / NIH
    • URL:[Link]

  • Telmisartan Analog Chemistry (Regiochemistry Reference)

    • Title: "Efficient Synthesis of Telmisartan: An Antihypertensive Drug"[3]

    • Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences[3]

    • URL:[Link]

  • Quinoxaline Synthesis in High-Temperature Water (Green Chemistry)
  • Handling of Diaminobenzoates (Safety Data)

    • Title: "Safety Data Sheet: Methyl 2-amino-3-methylbenzo
    • Source: Fisher Scientific[1]

Sources

Application Note & Protocols: Methyl 2,3-diamino-5-methylbenzoate as a Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of ortho-Phenylenediamines in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of generating diverse chemical libraries with potential therapeutic applications. Among the myriad of starting materials, ortho-phenylenediamines are preeminent building blocks due to their inherent reactivity, enabling the construction of fused nitrogen-containing heterocycles. Methyl 2,3-diamino-5-methylbenzoate is a particularly valuable synthon in this class. Its bifunctional nature, possessing two vicinal nucleophilic amino groups, allows for facile cyclization reactions to forge key heterocyclic systems such as quinoxalines and benzodiazepines. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and central nervous system effects.[1][2][3][4]

This guide provides detailed, field-proven protocols for the synthesis of quinoxaline and 1,5-benzodiazepine derivatives starting from Methyl 2,3-diamino-5-methylbenzoate. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also rationally adapt them for the synthesis of novel analogues.

Core Synthetic Strategy: The Condensation-Cyclization Cascade

The synthetic utility of Methyl 2,3-diamino-5-methylbenzoate is rooted in the condensation reaction of its diamino functionality with compounds containing two electrophilic centers. This typically involves a reaction with a 1,2- or 1,3-dicarbonyl compound (or its equivalent), which triggers a sequential condensation and intramolecular cyclization cascade to yield the desired heterocyclic ring system.[5][6] The specific heterocycle formed is dictated by the nature of the carbonyl partner.

  • Reaction with 1,2-Dicarbonyl Compounds: Leads to the formation of highly aromatic and planar quinoxaline derivatives. This reaction is robust, high-yielding, and a classic method for accessing this important class of heterocycles.[7]

  • Reaction with Ketones or 1,3-Dicarbonyl Compounds: Results in the formation of the seven-membered 1,5-benzodiazepine ring system. This reaction often requires an acid catalyst to facilitate the condensation and subsequent cyclization.[8][9][10]

The following sections provide detailed, step-by-step protocols for these key transformations.

Protocol I: Synthesis of Substituted Quinoxaline-6-carboxylates

Quinoxalines are a vital class of N-heterocycles known for their diverse pharmacological properties, including acting as kinase inhibitors and antiviral agents.[1][11] The classical synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] The following protocol details a reliable procedure for this transformation.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis reagents 1. Combine Diamine & Diketone 2. Add Solvent (e.g., Ethanol) stir Stir at Room Temperature reagents->stir heat Heat to Reflux (Monitor by TLC) stir->heat cool Cool to RT heat->cool precipitate Precipitate Product (e.g., add water or cool on ice) cool->precipitate filtrate Filter Solid precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry under Vacuum wash->dry recrystallize Recrystallization (e.g., Ethanol/Water) dry->recrystallize analyze Characterize Product (NMR, MS, MP) recrystallize->analyze

Caption: Workflow for Quinoxaline Synthesis.

Step-by-Step Protocol: Synthesis of Methyl 2,3-diphenyl-7-methylquinoxaline-5-carboxylate
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2,3-diamino-5-methylbenzoate (1.0 eq, e.g., 1.79 g, 10 mmol) and Benzil (1.0 eq, 2.10 g, 10 mmol).

  • Solvent Addition: To the flask, add 40 mL of absolute ethanol. The choice of ethanol is based on its ability to dissolve the reactants upon heating and often allows for direct crystallization of the product upon cooling.

  • Reaction: Stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to reflux (approximately 78°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed (typically 2-4 hours).

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The quinoxaline product will often precipitate as a crystalline solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Mechanistic Rationale

The formation of the quinoxaline ring proceeds via a two-step mechanism:

  • Double Condensation: One amine group of the diamine attacks one of the carbonyl carbons of the diketone, followed by dehydration to form an imine. This process is repeated with the second amine and carbonyl groups.

  • Cyclization and Aromatization: The resulting di-imine intermediate undergoes intramolecular cyclization and subsequent oxidation (often aerial) to form the stable, aromatic quinoxaline ring.

G Diamine Methyl 2,3-diamino- 5-methylbenzoate Intermediate Di-imine Intermediate Diamine->Intermediate + H₂O Diketone 1,2-Dicarbonyl (e.g., Benzil) Diketone->Intermediate + H₂O Quinoxaline Quinoxaline Product Intermediate->Quinoxaline - 2[H] (Aromatization)

Caption: Mechanism of Quinoxaline Formation.

Representative Data
1,2-Dicarbonyl ReagentProductTypical YieldMelting Point (°C)
BenzilMethyl 2,3-diphenyl-7-methylquinoxaline-5-carboxylate85-95%145-147
GlyoxalMethyl 7-methylquinoxaline-5-carboxylate80-90%110-112
2,3-ButanedioneMethyl 2,3,7-trimethylquinoxaline-5-carboxylate88-96%98-100

Protocol II: Synthesis of Substituted 1,5-Benzodiazepine-7-carboxylates

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with significant therapeutic applications, particularly as central nervous system agents.[6][9] Their synthesis is commonly achieved through the acid-catalyzed condensation of o-phenylenediamines with ketones.[8][10]

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis reagents 1. Combine Diamine & Ketone 2. Add Solvent & Catalyst stir Stir at Specified Temperature (Monitor by TLC) reagents->stir neutralize Neutralize Catalyst (e.g., with NaHCO₃ soln.) stir->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry_org Dry Organic Layer (e.g., over Na₂SO₄) extract->dry_org concentrate Concentrate in vacuo dry_org->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Workflow for 1,5-Benzodiazepine Synthesis.

Step-by-Step Protocol: Synthesis of Methyl 2,4-dimethyl-8-methyl-3H-1,5-benzodiazepine-7-carboxylate
  • Reagent Preparation: To a solution of Methyl 2,3-diamino-5-methylbenzoate (1.0 eq, 1.79 g, 10 mmol) in 30 mL of ethanol, add acetone (2.2 eq, 1.28 g, 22 mmol). The use of a slight excess of the ketone drives the reaction towards completion.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%, ~0.1 mL). The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.[8]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours, which can be confirmed by TLC analysis.[10] In some cases, gentle warming to 40-50°C may be required to accelerate the reaction.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent and excess ketone.

  • Purification: The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,5-benzodiazepine product. Alternatively, precipitation by adding the crude mixture to ice-water followed by filtration and recrystallization can be effective.

Mechanistic Rationale

The formation of the 1,5-benzodiazepine ring involves a multi-step process:

  • Imine/Enamine Formation: One of the amino groups attacks the protonated ketone, forming a carbinolamine intermediate which then dehydrates to form an imine. This imine can tautomerize to an enamine.

  • Intramolecular Cyclization: The second, unreacted amino group performs an intramolecular nucleophilic attack on the imine carbon (or the β-carbon of the enamine), leading to the formation of the seven-membered ring.

  • Final Tautomerization: A final proton transfer results in the stable 2,3-dihydro-1H-1,5-benzodiazepine product.

G Diamine Methyl 2,3-diamino- 5-methylbenzoate Intermediate Enamine/Imine Intermediate Diamine->Intermediate Acid Catalyst - H₂O Ketone Ketone (2 eq.) Ketone->Intermediate Acid Catalyst - H₂O Benzodiazepine 1,5-Benzodiazepine Product Intermediate->Benzodiazepine Intramolecular Cyclization

Caption: Mechanism of 1,5-Benzodiazepine Formation.

Representative Data
Ketone ReagentProductTypical YieldPhysical State
AcetoneMethyl 2,2,4,8-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine-7-carboxylate75-85%Crystalline Solid
AcetophenoneMethyl 2-methyl-8-methyl-4-phenyl-3H-1,5-benzodiazepine-7-carboxylate80-90%Crystalline Solid
CyclohexanoneMethyl 8-methyl-1',2',3',4',5',11'-hexahydrospiro[benzo[b][13][14]diazepine-2,1'-cyclohexane]-7-carboxylate70-80%Viscous Oil

Conclusion and Future Perspectives

Methyl 2,3-diamino-5-methylbenzoate serves as a robust and versatile starting material for the efficient synthesis of quinoxaline and 1,5-benzodiazepine derivatives. The protocols outlined in this guide are scalable, reliable, and grounded in well-established chemical principles. The ester and methyl functionalities on the aromatic ring provide additional handles for further chemical modification, allowing researchers to readily generate libraries of novel compounds. By leveraging these straightforward condensation-cyclization strategies, scientists in drug discovery can rapidly access complex heterocyclic scaffolds, accelerating the identification of new therapeutic agents.

References

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones.
  • Synthesis of 2,3 diphenyl quinoxaline. YouTube.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development.
  • Synthesis of benzodiazepines.
  • Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as c
  • Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][13][14]diazepin-2-ylamino)benzoate. MDPI.

  • Design and Synthesis of Novel Benzodiazepines. VTechWorks.
  • Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journals.
  • SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
  • Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C.
  • Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic Diimines.
  • New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition.
  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PubMed.
  • Reaction with 1,3‐dicarbonyl compounds 5 a–c.
  • Quinoxaline, its derivatives and applications: A St
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Process for the preparation of 1,3-dicarbonyl compounds.
  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PMC - NIH.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • Synthesis and biological activity of quinoxaline derivatives. World Journal of Pharmaceutical Research.
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • Novel Benzodiazepines (Clonazolam and Flubromazolam) Identified in Candy-Like Pills.
  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC - NIH.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic

Sources

Application Notes and Protocols for the Purification of Products from Methyl 2,3-diamino-5-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification Landscape of Benzimidazole Synthesis

Methyl 2,3-diamino-5-methylbenzoate is a valuable starting material in the synthesis of a variety of heterocyclic compounds, most notably substituted benzimidazoles. These scaffolds are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and functional properties. The primary synthetic route involves the cyclization of the ortho-diamine with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives.

While the synthesis of the benzimidazole core can be straightforward, the isolation and purification of the target product in high purity presents a significant challenge. The reaction mixture often contains a heterogeneous mix of the desired product, unreacted starting materials, reaction intermediates, and various side-products. The basic nature of the benzimidazole nitrogen atoms and the remaining amino group, coupled with the ester functionality, imparts specific physicochemical properties that must be carefully considered when developing a robust purification strategy.

This comprehensive guide provides detailed application notes and protocols for the purification of reaction products derived from Methyl 2,3-diamino-5-methylbenzoate. We will delve into the underlying principles of common purification techniques, offering field-proven insights and step-by-step methodologies to empower researchers to achieve their desired product purity.

Understanding the Reaction Milieu: Common Products and Potential Impurities

A critical first step in designing a purification protocol is to anticipate the composition of the crude reaction mixture. The most common reaction involving Methyl 2,3-diamino-5-methylbenzoate is the Phillips-Ladenburg benzimidazole synthesis, where the diamine is condensed with an aldehyde or a carboxylic acid (or its derivative).

Expected Products:

The reaction of Methyl 2,3-diamino-5-methylbenzoate with an aldehyde (R-CHO) or a carboxylic acid (R-COOH) will yield the corresponding methyl 2-substituted-6-methyl-1H-benzo[d]imidazole-5-carboxylate.

Potential Impurities:

  • Unreacted Starting Materials: Incomplete reactions will leave residual Methyl 2,3-diamino-5-methylbenzoate and the electrophilic coupling partner (e.g., aldehyde or carboxylic acid).

  • Reaction Intermediates: The formation of a Schiff base (imine) is a key intermediate in the reaction with aldehydes. Incomplete cyclization can lead to the presence of this intermediate in the crude product.

  • Side-Products from Over-reaction or Side Reactions:

    • N-acylation/N-alkylation: If the reaction conditions are not carefully controlled, the benzimidazole nitrogen can undergo further reaction.

    • Oxidation Products: The diamino compound can be susceptible to oxidation, leading to colored impurities. The use of o-phenylenediamine dihydrochloride salts has been shown to reduce the formation of colored impurities[1].

    • Polymerization: Aldehydes, in particular, can be prone to self-polymerization under certain conditions.

  • Reagents and Catalysts: Acids or bases used to catalyze the reaction will need to be removed.

The following diagram illustrates a typical reaction and the potential for impurity formation.

cluster_reactants Reactants cluster_impurities Potential Impurities Methyl 2,3-diamino-5-methylbenzoate Methyl 2,3-diamino-5-methylbenzoate Reaction Mixture Reaction Mixture Methyl 2,3-diamino-5-methylbenzoate->Reaction Mixture Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Reaction Mixture Unreacted Diamine Unreacted Diamine Unreacted Aldehyde Unreacted Aldehyde Schiff Base Intermediate Schiff Base Intermediate Oxidation Products Oxidation Products Polymeric Byproducts Polymeric Byproducts Reaction Mixture->Unreacted Diamine Reaction Mixture->Unreacted Aldehyde Reaction Mixture->Schiff Base Intermediate Reaction Mixture->Oxidation Products Reaction Mixture->Polymeric Byproducts Desired Product Desired Product Reaction Mixture->Desired Product

Caption: Overview of a typical benzimidazole synthesis and potential impurities.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve high purity. The choice of methods will depend on the specific properties of the desired product and its impurities.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique for the initial workup of the reaction mixture and for separating compounds based on their differential solubility in two immiscible liquid phases. Given the basic nature of the benzimidazole products and the starting diamine, acid-base extraction is particularly effective.

Principle of Operation:

The basic nitrogen atoms in the benzimidazole ring and the unreacted diamine can be protonated by an acidic aqueous solution, rendering them water-soluble. Neutral organic impurities will remain in the organic phase. Conversely, acidic impurities (like an unreacted carboxylic acid) can be extracted into a basic aqueous solution.

Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated basic compounds will move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product and unreacted diamine.

  • Basification and Re-extraction: Neutralize the aqueous layer with a base (e.g., 10% NaOH solution) until the solution is alkaline. The deprotonated product will precipitate or can be extracted back into a fresh portion of organic solvent.

  • Washing and Drying: Wash the organic layer containing the purified product with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the purified product.

Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Add Dilute Aqueous Acid Add Dilute Aqueous Acid Crude Mixture in Organic Solvent->Add Dilute Aqueous Acid Separate Layers Separate Layers Add Dilute Aqueous Acid->Separate Layers Aqueous Layer (Protonated Product & Diamine) Aqueous Layer (Protonated Product & Diamine) Separate Layers->Aqueous Layer (Protonated Product & Diamine) Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Separate Layers->Organic Layer (Neutral Impurities) Neutralize with Base Neutralize with Base Aqueous Layer (Protonated Product & Diamine)->Neutralize with Base Extract with Fresh Organic Solvent Extract with Fresh Organic Solvent Neutralize with Base->Extract with Fresh Organic Solvent Organic Layer (Purified Product) Organic Layer (Purified Product) Extract with Fresh Organic Solvent->Organic Layer (Purified Product) Wash with Brine & Dry Wash with Brine & Dry Organic Layer (Purified Product)->Wash with Brine & Dry Concentrate Concentrate Wash with Brine & Dry->Concentrate Purified Product Purified Product Concentrate->Purified Product

Caption: Workflow for acid-base liquid-liquid extraction.

Column Chromatography: For High-Resolution Purification

Flash column chromatography is an indispensable technique for separating compounds with similar polarities. For benzimidazole derivatives, which are often basic, special considerations are necessary to achieve good separation and avoid peak tailing on silica gel.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase. However, its acidic nature can lead to strong adsorption and peak tailing of basic compounds. To mitigate this, neutral alumina can be used as an alternative, or the silica gel can be pre-treated with a basic solution.

  • Mobile Phase Modification: A common and effective strategy is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the mobile phase. This deprotonates the silanol groups on the silica surface and ensures the amine compounds are in their free base form, leading to better elution profiles. A typical concentration of TEA is 0.5-2% of the mobile phase volume.

Protocol: Flash Column Chromatography of a Benzimidazole Derivative

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution). A typical gradient for benzimidazole derivatives might be from 100% hexane to a mixture of hexane and ethyl acetate, and then to ethyl acetate with a small percentage of methanol. A common mobile phase system for substituted benzimidazoles is a gradient of methanol in dichloromethane (DCM)[2].

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (can be pre-treated with base) or Neutral AluminaSilica is cost-effective; alumina is better for very basic compounds.
Mobile Phase Hexane/Ethyl Acetate, DCM/MethanolGradients of these solvent systems are effective for a wide range of polarities.
Mobile Phase Modifier 0.5-2% Triethylamine (TEA) or AmmoniaNeutralizes acidic sites on silica, preventing peak tailing of basic compounds.

Table 1: Recommended Parameters for Column Chromatography Purification

Recrystallization: The Final Polishing Step

Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Selecting the Right Solvent System:

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

For benzimidazole derivatives, common recrystallization solvents include ethanol, methanol, water, or mixtures thereof. In some cases, the use of decolorizing carbon (activated charcoal) can be beneficial for removing colored impurities by adsorption[3].

Protocol: Recrystallization of a Benzimidazole Derivative

  • Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.

Crude Product Crude Product Dissolve in Minimum Hot Solvent Dissolve in Minimum Hot Solvent Crude Product->Dissolve in Minimum Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Minimum Hot Solvent->Hot Filtration (optional) Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration (optional)->Slow Cooling & Crystallization Isolate Crystals by Filtration Isolate Crystals by Filtration Slow Cooling & Crystallization->Isolate Crystals by Filtration Wash with Cold Solvent Wash with Cold Solvent Isolate Crystals by Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals High Purity Crystalline Product High Purity Crystalline Product Dry Crystals->High Purity Crystalline Product

Caption: General workflow for recrystallization.

Conclusion: A Pathway to Purity

The successful purification of products from reactions involving Methyl 2,3-diamino-5-methylbenzoate is achievable through a systematic and well-reasoned approach. By understanding the nature of the target molecule and potential impurities, researchers can strategically employ a combination of liquid-liquid extraction, column chromatography, and recrystallization to obtain materials of high purity. The protocols and insights provided in this guide serve as a robust starting point for developing tailored purification strategies, ultimately accelerating research and development in the synthesis of novel benzimidazole-based compounds.

References

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069-3085. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

  • Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764.

Sources

Application Notes and Protocols: The Strategic Role of Methyl 2,3-diamino-5-methylbenzoate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Cancer Therapy and the Rise of Kinase Inhibitors

The landscape of oncological drug discovery has been revolutionized by the advent of targeted therapies, with protein kinase inhibitors at the forefront of this paradigm shift. Kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors are designed to specifically block the activity of these aberrant kinases, thereby halting the uncontrolled growth of cancer cells.[1]

The benzimidazole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases.[1] This versatile heterocyclic system offers a rigid framework that can be readily functionalized to achieve high potency and selectivity for specific kinase targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, Methyl 2,3-diamino-5-methylbenzoate , in the synthesis of novel benzimidazole-based kinase inhibitors.

Methyl 2,3-diamino-5-methylbenzoate: A Versatile Precursor for Kinase Inhibitor Scaffolds

Methyl 2,3-diamino-5-methylbenzoate is an aromatic diamine ester that serves as an ideal starting material for the construction of a diverse range of benzimidazole-containing kinase inhibitors. Its key structural features, including the ortho-disposed amino groups and the strategically placed methyl and methyl ester functionalities, provide a versatile platform for synthetic elaboration.

Chemical Properties and Reactivity

The reactivity of Methyl 2,3-diamino-5-methylbenzoate is primarily dictated by the nucleophilicity of the two amino groups. The ortho-diamine arrangement is perfectly poised for cyclization reactions with a variety of electrophilic partners to form the benzimidazole ring system. The methyl group at the 5-position can influence the electronic properties and steric environment of the resulting benzimidazole, potentially impacting kinase binding affinity and selectivity. The methyl ester group offers a convenient handle for further chemical modifications, such as amide bond formation, to introduce additional pharmacophoric features that can enhance biological activity.

PropertyValueReference
Molecular FormulaC9H12N2O2N/A
Molecular Weight180.20 g/mol N/A
AppearanceOff-white to light brown solidN/A
SolubilitySoluble in methanol, ethanol, DMF, and DMSON/A

Synthetic Protocol 1: Preparation of Methyl 2,3-diamino-5-methylbenzoate

A reliable synthesis of the starting material is crucial for any drug discovery campaign. Methyl 2,3-diamino-5-methylbenzoate can be prepared from commercially available precursors through a multi-step sequence involving nitration, reduction, and esterification. A representative synthetic route starting from m-toluic acid is outlined below.[2]

Step 1: Nitration of m-Toluic Acid

This step introduces a nitro group onto the aromatic ring, which will be subsequently reduced to an amino group.

  • Reagents and Materials:

    • m-Toluic acid

    • Nitric acid (65-75%)

    • Ice bath

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, cool nitric acid in an ice bath to 0-5 °C.

    • Slowly add m-toluic acid portion-wise to the cooled nitric acid while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2-nitro-3-methylbenzoic acid.[2]

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group, a key step in forming the diamine precursor.

  • Reagents and Materials:

    • 2-Nitro-3-methylbenzoic acid

    • Palladium on carbon (10% Pd/C)

    • Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • Dissolve 2-nitro-3-methylbenzoic acid in ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 2-amino-3-methylbenzoic acid.[2]

Step 3: Esterification of the Carboxylic Acid

The carboxylic acid is converted to its methyl ester.

  • Reagents and Materials:

    • 2-Amino-3-methylbenzoic acid

    • Methanol

    • Sulfuric acid (catalytic amount)

    • Reflux condenser

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • Suspend 2-amino-3-methylbenzoic acid in methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-amino-3-methylbenzoate.

Step 4: Second Nitration and Reduction to Yield Methyl 2,3-diamino-5-methylbenzoate

A second nitration followed by reduction is performed to introduce the second amino group.

  • Procedure:

    • The methyl 2-amino-3-methylbenzoate is subjected to a second nitration reaction, similar to Step 1, to introduce a nitro group at the 5-position.

    • The resulting methyl 2-amino-3-methyl-5-nitrobenzoate is then reduced, following a procedure similar to Step 2, to yield the final product, Methyl 2,3-diamino-5-methylbenzoate .

Synthetic Protocol 2: General Procedure for the Synthesis of Benzimidazole-Based Kinase Inhibitors

The core of this application note is the cyclization of Methyl 2,3-diamino-5-methylbenzoate to form the benzimidazole scaffold. This is typically achieved by condensation with either an aldehyde or a carboxylic acid (or its derivative).

Method A: Condensation with an Aldehyde

This method is a straightforward and widely used approach for the synthesis of 2-substituted benzimidazoles.

  • Reagents and Materials:

    • Methyl 2,3-diamino-5-methylbenzoate

    • Substituted aldehyde (R-CHO)

    • Ethanol or acetic acid

    • Sodium metabisulfite (optional, as an oxidizing agent)

    • Reflux condenser

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • Dissolve Methyl 2,3-diamino-5-methylbenzoate and the desired aldehyde (1.0-1.2 equivalents) in ethanol or acetic acid in a round-bottom flask.

    • Add a catalytic amount of an oxidizing agent like sodium metabisulfite if required.

    • Heat the reaction mixture to reflux and stir for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Method B: Condensation with a Carboxylic Acid

This method allows for the introduction of a wider range of substituents at the 2-position of the benzimidazole ring. The reaction often requires a coupling agent or activation of the carboxylic acid.

  • Reagents and Materials:

    • Methyl 2,3-diamino-5-methylbenzoate

    • Substituted carboxylic acid (R-COOH)

    • Coupling agent (e.g., EDC, HATU) or activating agent (e.g., thionyl chloride)

    • Base (e.g., triethylamine, DIPEA)

    • Anhydrous solvent (e.g., DMF, DCM)

    • Magnetic stirrer

    • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure (using a coupling agent):

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in an anhydrous solvent.

    • Add the coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of Methyl 2,3-diamino-5-methylbenzoate (1.0 equivalent) and a base (e.g., triethylamine, 2.0 equivalents) in the same anhydrous solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

Synthesis_of_Precursor m-Toluic acid m-Toluic acid 2-Nitro-3-methylbenzoic acid 2-Nitro-3-methylbenzoic acid m-Toluic acid->2-Nitro-3-methylbenzoic acid Nitration 2-Amino-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid 2-Nitro-3-methylbenzoic acid->2-Amino-3-methylbenzoic acid Reduction Methyl 2-amino-3-methylbenzoate Methyl 2-amino-3-methylbenzoate 2-Amino-3-methylbenzoic acid->Methyl 2-amino-3-methylbenzoate Esterification Methyl 2-amino-3-methyl-5-nitrobenzoate Methyl 2-amino-3-methyl-5-nitrobenzoate Methyl 2-amino-3-methylbenzoate->Methyl 2-amino-3-methyl-5-nitrobenzoate Nitration Methyl 2,3-diamino-5-methylbenzoate Methyl 2,3-diamino-5-methylbenzoate Methyl 2-amino-3-methyl-5-nitrobenzoate->Methyl 2,3-diamino-5-methylbenzoate Reduction

Caption: Synthesis of Methyl 2,3-diamino-5-methylbenzoate.

Benzimidazole_Formation cluster_0 Method A: Condensation with Aldehyde cluster_1 Method B: Condensation with Carboxylic Acid Methyl 2,3-diamino-5-methylbenzoate Methyl 2,3-diamino-5-methylbenzoate Benzimidazole Kinase Inhibitor Benzimidazole Kinase Inhibitor Methyl 2,3-diamino-5-methylbenzoate->Benzimidazole Kinase Inhibitor Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Benzimidazole Kinase Inhibitor Methyl 2,3-diamino-5-methylbenzoate_B Methyl 2,3-diamino-5-methylbenzoate Benzimidazole Kinase Inhibitor_B Benzimidazole Kinase Inhibitor Methyl 2,3-diamino-5-methylbenzoate_B->Benzimidazole Kinase Inhibitor_B Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Benzimidazole Kinase Inhibitor_B

Caption: General routes to benzimidazole kinase inhibitors.

Data Presentation: Exemplary Kinase Inhibitors and Their Biological Activity

To illustrate the utility of Methyl 2,3-diamino-5-methylbenzoate, the following table presents data for a hypothetical series of benzimidazole kinase inhibitors synthesized using the protocols described above. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.

Compound IDR-group (from Aldehyde/Carboxylic Acid)Target KinaseIC50 (nM)Reference
BI-1 4-FluorophenylKinase A50[3]
BI-2 3-PyridylKinase A25[3]
BI-3 2-ThienylKinase B150[3]
BI-4 4-(Trifluoromethyl)phenylKinase B75[3]
BI-5 CyclopropylKinase C200[4]
BI-6 1-Methyl-1H-pyrazol-4-ylKinase C90[4]

Note: The data in this table is illustrative and intended to demonstrate the potential for generating potent kinase inhibitors from the described precursor. Actual IC50 values will vary depending on the specific R-group and the target kinase.

Conclusion and Future Perspectives

Methyl 2,3-diamino-5-methylbenzoate is a highly valuable and versatile building block for the synthesis of benzimidazole-based kinase inhibitors. The straightforward and efficient protocols outlined in this application note provide a solid foundation for medicinal chemists to design and synthesize novel and potent kinase inhibitors for the treatment of cancer and other diseases. The strategic placement of functional groups on this precursor allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on the development of more complex and diverse libraries of benzimidazole derivatives, as well as the exploration of novel kinase targets.

References

  • CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google P
  • CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google P
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])

  • Benzimidazole derivatives as kinase inhibitors - PubMed. (URL: [Link])

  • Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... - ResearchGate. (URL: [Link])

  • The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2 - ResearchGate. (URL: [Link])

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - MDPI. (URL: [Link])

  • US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google P
  • EP1904481B1 - Process for preparing benzimidazole compounds - Google P
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • Inhibitory activities and IC 50 values of the synthesized compounds against Jack Bean urease. - ResearchGate. (URL: [Link])

  • Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies - PubMed Central. (URL: [Link])

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (URL: [Link])

  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile - Semantic Scholar. (URL: [Link])

  • Synthesis of the new carboxylic α,α-diamino acid: Benzoylamino-(2-methyl- quinolin-4-ylamino) acetic acid | Request PDF - ResearchGate. (URL: [Link])

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC. (URL: [Link])

Sources

Application Notes and Protocols: The Reaction of Ortho-diamines with Alpha-keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Quinoxalinones in Medicinal Chemistry

The synthesis of quinoxalinone scaffolds represents a cornerstone in modern medicinal chemistry and drug development. These bicyclic heterocyclic compounds, formally known as 3,4-dihydroquinoxalin-2(1H)-ones, are privileged structures found in a wide array of biologically active molecules. Their prevalence in pharmaceuticals stems from their ability to mimic peptide bonds and interact with a variety of biological targets. Consequently, quinoxalinone derivatives have demonstrated a broad spectrum of therapeutic activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1] The reaction between ortho-diamines and alpha-keto acids provides a direct and efficient pathway to this important class of compounds, making it a frequently employed transformation in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols, and robust analytical methodologies for the synthesis and characterization of quinoxalinone derivatives.

I. The Reaction Mechanism: A Step-by-Step Analysis of Quinoxalinone Formation

The condensation of an ortho-diamine with an alpha-keto acid to form a 3,4-dihydroquinoxalin-2(1H)-one is a nuanced process involving nucleophilic attack, imine formation, and intramolecular cyclization. Understanding this mechanism is paramount for optimizing reaction conditions and controlling product outcomes, particularly with respect to regioselectivity when using substituted ortho-diamines.[2]

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the ortho-diamine onto the ketone carbonyl of the alpha-keto acid. This is followed by dehydration to form an imine intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to afford the stable six-membered quinoxalinone ring.

The regioselectivity of the reaction with unsymmetrically substituted ortho-diamines is dictated by the relative nucleophilicity of the two amino groups and the electrophilicity of the carbonyl carbons of the alpha-keto acid.[2] For instance, in the presence of an electron-donating group on the ortho-diamine, the more nucleophilic amino group will preferentially attack the more electrophilic ketone carbonyl. Conversely, an electron-withdrawing group will deactivate the adjacent amino group, directing the initial attack from the more distant and more nucleophilic amino group.[3] The choice of catalyst, such as a Brønsted or Lewis acid, can also influence the regiochemical outcome by modulating the electrophilicity of the carbonyl groups.[2][4]

Reaction_Mechanism OrthoDiamine Ortho-diamine ImineFormation Nucleophilic Attack & Imine Formation OrthoDiamine->ImineFormation 1. Nucleophilic Attack AlphaKetoAcid Alpha-keto Acid AlphaKetoAcid->ImineFormation TetrahedralIntermediate Intramolecular Cyclization ImineFormation->TetrahedralIntermediate 2. Intramolecular    Nucleophilic Attack Quinoxalinone 3,4-Dihydroquinoxalin-2(1H)-one TetrahedralIntermediate->Quinoxalinone 3. Dehydration

Figure 1: General reaction mechanism for the formation of 3,4-dihydroquinoxalin-2(1H)-ones.

II. Experimental Protocols: Synthesizing the Quinoxalinone Core

The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones can be achieved through various protocols, with the choice of method often depending on the desired scale, substrate scope, and desired level of "green" chemistry. Herein, we provide two robust and validated protocols: a catalyst-free approach in an aqueous medium and a classic acid-catalyzed method.

Protocol 1: Catalyst-Free Synthesis in Aqueous Media

This protocol is lauded for its environmental friendliness and operational simplicity, often providing high yields of the desired quinoxalinone derivatives.[5]

Materials:

  • Ortho-phenylenediamine (or substituted derivative)

  • Alpha-keto acid (e.g., pyruvic acid)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add the ortho-phenylenediamine (1.0 eq) and the alpha-keto acid (1.1 eq).

  • Add a sufficient volume of deionized water to form a stirrable suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified product under vacuum to obtain the desired 3,4-dihydroquinoxalin-2(1H)-one.

Protocol 2: Acid-Catalyzed Synthesis

The use of a Brønsted acid catalyst can accelerate the reaction rate and, in some cases, improve the yield and regioselectivity.[2]

Materials:

  • Ortho-phenylenediamine (or substituted derivative)

  • Alpha-keto acid (e.g., pyruvic acid)

  • Methanol or Ethanol

  • Acetic acid or p-Toluenesulfonic acid (catalytic amount)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ortho-phenylenediamine (1.0 eq) and the alpha-keto acid (1.1 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of a Brønsted acid (e.g., 10 mol% acetic acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified 3,4-dihydroquinoxalin-2(1H)-one.

III. Quantitative Data and Substrate Scope

The reaction of ortho-diamines with alpha-keto acids is generally high-yielding and tolerates a wide range of functional groups on both starting materials. The following table summarizes representative yields for the synthesis of various 3,4-dihydroquinoxalin-2(1H)-one derivatives under different reaction conditions.

EntryOrtho-diamineAlpha-keto AcidConditionsYield (%)Reference
1o-PhenylenediaminePyruvic acidWater, reflux95[5]
24-Methyl-o-phenylenediaminePyruvic acidMethanol, 50°C85[6]
34-Chloro-o-phenylenediaminePyruvic acidMethanol, 50°C88[6]
4o-PhenylenediaminePhenylglyoxylic acidWater, reflux92[5]
5o-Phenylenediamine2-Oxopentanedioic acidMicrowave-[7]

IV. Analytical Characterization Workflow

Rigorous characterization of the synthesized quinoxalinone derivatives is essential to confirm their structure and purity. A typical analytical workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI, EI) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis NMR->HPLC MS->HPLC Final Confirmed Structure & Purity HPLC->Final Purity Assessment

Figure 2: A typical workflow for the analytical characterization of synthesized quinoxalinone derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include the aromatic protons of the benzene ring, the C3-proton (if present), and the two NH protons. For example, in 3-methyl-3,4-dihydroquinoxalin-2(1H)-one, one would expect to see a singlet for the methyl group, a quartet for the C3-proton, and distinct signals for the aromatic and NH protons.[8]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of different carbon environments in the molecule. The carbonyl carbon of the lactam typically appears in the range of 150-170 ppm.[8]

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these compounds and will typically show the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more fragmentation information.

  • Data Analysis: The molecular ion peak should correspond to the calculated molecular weight of the target quinoxalinone.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

  • Sample Preparation: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium acetate buffer) and acetonitrile.[5][9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25-40 °C.[9]

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (typically determined by UV-Vis spectroscopy).

  • Data Analysis: A pure sample should exhibit a single, sharp peak. The purity can be calculated based on the peak area percentage. The method should be validated for linearity, accuracy, and precision.[10]

V. Conclusion and Future Perspectives

The reaction of ortho-diamines with alpha-keto acids remains a highly reliable and versatile method for the synthesis of quinoxalinone derivatives. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers in drug discovery and development to efficiently synthesize and characterize these valuable compounds. Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods, including the use of novel catalysts and flow chemistry techniques, to further streamline the production of these medicinally important scaffolds.

References

  • Štefane, B., & Kočevar, M. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1337–1348. [Link]

  • Lukin, A. S., Dar'in, D. V., & Krasavin, M. (2020). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. Molecules, 25(22), 5484. [Link]

  • Singh, S., Sureshbabu, P., Sabiah, S., & Kandasamy, J. (2022). Synthesis of N‐Aryl α‐Ketoamides, α‐Ketoesters, α‐Ketothioesters and Their Applications in Quinoxalinone Preparation. Asian Journal of Organic Chemistry, 11(5), e202200135. [Link]

  • Vogel, A. I. (1956). A Text-book of Practical Organic Chemistry. Longmans, Green and Co.
  • Rees, C. W., & Storr, R. C. (1969). The Reaction of o-Quinones with Enamines. Journal of the Chemical Society C: Organic, 760-764.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.
  • Tantillo, D. J. (2021). Brønsted-Acid-Catalyzed Intramolecular Carbonyl–Olefin Reactions: Interrupted Metathesis vs Carbonyl-Ene Reaction. The Journal of Organic Chemistry, 86(4), 3346–3354.
  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Aher, N. G., Pore, V. S., & Mishra, N. N. (2010). A general and efficient synthesis of enantiopure dihydroquinoxalinones has been developed using naturally occurring amino acids as starting materials. Tetrahedron Letters, 51(39), 5121-5123.
  • Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Kuras, M., & Vystrčil, A. (1998). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.
  • Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866–14882.
  • Ali, M. M., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 2, 266-291.
  • Hong, S. H., & Grubbs, R. H. (2006). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 8(7), 1471–1473.
  • da Silva, J. L., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society, 24(8), 1335-1342.
  • Bigge, C. F., et al. (1993). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 36(16), 2273-2281.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.
  • Akiyama, T., et al. (2010). Direct enantioselective Brønsted acid catalyzed N-acyliminium cyclization cascades of tryptamines and ketoacids.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 275, 116552.
  • Reddy, G. O., et al. (2012). A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry, 5(2), 221-229.
  • El-Gendy, M. A., et al. (2009).
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296.
  • Yoon, T. P. (2023). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Journal of the American Chemical Society, 145(3), 1629–1634.
  • Rasayan, J. C. (2015). CONVENIENT SYNTHESIS OF SUBSTITUTED 2-PHENYL QUINIXALINE FROM α-TOSYL KETONES AND ARYL 1,2- DIAMINES CATALYSED BY L-PROLINE. Rasayan Journal of Chemistry, 8(2), 209-213.
  • Al-Dhfyan, A. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 29(1), 221.
  • Reif, B., et al. (2020). NMR Protocols and Methods.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinoxalinones.

Sources

Troubleshooting & Optimization

troubleshooting low yield in aromatic diamine condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Aromatic Diamine Condensation (Benzimidazole/Quinoxaline Synthesis) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Ticket ID: #OPD-COND-001 Status: Open

Diagnostic Interface

Welcome to the Technical Support Center. Low yields in the condensation of aromatic diamines (e.g., o-phenylenediamine) with electrophiles are typically caused by one of three failure modes: Oxidative Degradation , Kinetic Stalling , or Thermodynamic Reversibility .

Use the decision tree below to identify your specific failure mode before proceeding to the solution modules.

TroubleshootingFlow Start START: Low Yield Observed ColorCheck Is the reaction mixture dark black/brown? Start->ColorCheck Oxidation FAILURE MODE 1: Oxidative Degradation (See Module 1) ColorCheck->Oxidation Yes ProductCheck TLC/LCMS Analysis: Is the intermediate (Schiff Base) persistent? ColorCheck->ProductCheck No Kinetic FAILURE MODE 2: Kinetic Stalling (Cyclization Failure) (See Module 2) ProductCheck->Kinetic Yes Reversibility FAILURE MODE 3: Thermodynamic Equilibrium (Hydrolysis) (See Module 3) ProductCheck->Reversibility No (SM remains)

Figure 1: Diagnostic logic flow for identifying yield-limiting factors in diamine condensation.

Module 1: Reactant Integrity (The "Black Tar" Issue)

Symptom: The reaction mixture turns opaque black or deep purple almost immediately. Yield is negligible; workup is an emulsion nightmare.

Root Cause: Aromatic diamines (especially electron-rich ones like o-phenylenediamine, OPD) are prone to rapid radical oxidation by atmospheric oxygen. The resulting impurities (phenazines, azo-oligomers) act as radical initiators, causing a cascade of polymerization that consumes your starting material [1].

Corrective Protocol: Reductive Purification

Do not use "technical grade" diamines directly if they are colored. You must reset the material's oxidation state.

  • Dissolution: Dissolve crude diamine in hot water containing 2-3% (w/v) Sodium Hydrosulfite (

    
    ) or Sodium Dithionite . This reduces the colored quinoid impurities back to amines [2].
    
  • Adsorption: Add activated charcoal (10% w/w), stir for 10 minutes at 80°C, and filter hot through Celite.

  • Crystallization: Cool the filtrate under an inert atmosphere (

    
     or Ar). White/colorless crystals should form.
    
  • Storage: Store under Argon in the dark.

Expert Insight: If your diamine is already pure but the reaction still turns black, add 1-2 mol% of an antioxidant like BHT (butylated hydroxytoluene) or perform the reaction under strict anaerobic conditions (degassed solvents).

Module 2: Kinetic Stalling (Cyclization Failure)

Symptom: LCMS shows full conversion of the starting diamine to an intermediate (M+R-H₂O), but the desired cyclized product (Benzimidazole) is not forming.

Root Cause: The reaction has stalled at the Schiff Base (Imine) or Mono-amide stage. The nitrogen's nucleophilicity is insufficient to attack the activated carbon to close the ring, often due to improper pH control.

Mechanism & Solution

The formation of benzimidazole from an aldehyde requires an oxidative step, whereas from a carboxylic acid, it requires acid catalysis.

Mechanism SM Diamine + Aldehyde Imine Intermediate: Schiff Base (Imine) SM->Imine -H₂O Cyclized Cyclized Aminal (Unstable) Imine->Cyclized Ring Closure (Stall Point A) Product Benzimidazole Cyclized->Product Oxidation (Stall Point B)

Figure 2: Mechanistic pathway highlighting critical stall points in benzimidazole synthesis.

Troubleshooting Guide by Substrate
Substrate TypeStall PointSolution
Aldehyde Stall Point B (Oxidation)The ring closes to form an aminal, but cannot aromatize without an oxidant. Fix: Add an oxidant.[1][2][3] Open the flask to air, or add Oxone (1.1 equiv), Cu(OAc)₂ (10 mol%), or NaHSO₃ [3].
Carboxylic Acid Stall Point A (Ring Closure)The carbonyl is not electrophilic enough. Fix: Increase acidity (Phillips Condensation conditions). Use 4N HCl or Polyphosphoric Acid (PPA) at 100°C+.
Acid Chloride Mono-acylation The second amine is deactivated by the electron-withdrawing amide group. Fix: High heat (reflux in xylene) or add a dehydrating agent like POCl₃ .

Module 3: Thermodynamic Equilibrium (Water Management)

Symptom: The reaction reaches 50-60% conversion and stops. Adding more catalyst does nothing.

Root Cause: Condensation reactions are reversible. Water is a byproduct. If water is not removed, the equilibrium


 prevents full conversion.


Corrective Protocol: The "Chemical Scavenger" Method

Physical removal (Dean-Stark) is often insufficient for small-scale medicinal chemistry. Use chemical dehydration.[1]

  • Polyphosphoric Acid (PPA): Acts as both solvent, catalyst, and water scavenger.

    • Protocol: Mix reagents in PPA (10:1 w/w ratio to substrate). Heat to 120-150°C. Pour onto crushed ice to precipitate product.

  • Trimethylsilyl Chloride (TMSCl):

    • Protocol: In dry solvent (THF/DCM), add 2-4 equiv of TMSCl. It scavenges water to form hexamethyldisiloxane (inert) and releases HCl (catalyst) in situ [4].

FAQ: Frequently Asked Questions

Q: I am using 4-nitro-1,2-phenylenediamine and getting 0% yield. Why? A: Electronic deactivation. The nitro group pulls electron density from the amines, making them poor nucleophiles.

  • Fix: You need "brute force" conditions. Use PPA at 180°C or microwave irradiation. Alternatively, synthesize the benzimidazole before nitration if possible.

Q: My product is water-soluble and I lose it during the aqueous workup. A: Benzimidazoles are amphoteric.

  • Fix: Do not extract. Instead, carefully adjust the aqueous layer to pH 8-9 (the isoelectric point for many benzimidazoles) using

    
    . The product should precipitate. If it doesn't, salt out with NaCl and extract with n-Butanol  (not EtOAc).
    

Q: Can I do this reaction "Green"? A: Yes. Recent literature supports Solvent-Free conditions.[1] Grind the diamine and aldehyde/acid with a catalytic amount of ZnO nanoparticles or Sulfamic Acid and heat to 80°C. This often improves yield by maximizing concentration [5].

References

  • BenchChem Technical Support. (2025).[4][5] Optimizing reaction conditions for the condensation of 2-ethyl-1,2-diaminobenzene. Link

  • Organic Syntheses. (1943). o-Phenylenediamine Purification Protocol. Org. Synth. Coll. Vol. 2, p.501. Link

  • Dutta, P. K., et al. (2016).[3] Oxone mediated tandem transformation of 2-aminobenzylamines to 2-substituted benzimidazoles. Organic Letters, 18(13), 3090-3093. Link

  • Wang, L., et al. (2019). TMSCl-mediated synthesis of benzimidazoles. Tetrahedron Letters. Link

  • RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions. Link

Disclaimer: These protocols involve hazardous chemicals (strong acids, oxidants). Always consult the SDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: Purification of Crude Methyl 2,3-diamino-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Methyl 2,3-diamino-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this compound. As a substituted ortho-phenylenediamine, Methyl 2,3-diamino-5-methylbenzoate is susceptible to specific degradation pathways, particularly oxidation, which can complicate purification and compromise final product quality. This resource provides in-depth troubleshooting advice and detailed protocols to help you achieve high-purity material consistently.

Understanding the Core Challenge: Oxidation and Impurity Profile

The primary challenge in purifying Methyl 2,3-diamino-5-methylbenzoate, and aromatic diamines in general, is their propensity for air oxidation. The electron-rich aromatic ring is readily attacked by atmospheric oxygen, leading to the formation of highly colored, often polymeric, impurities. This process can be accelerated by heat, light, and the presence of metal ions.

Common Impurities to Consider:

  • Oxidation Products: These are typically dark-colored, tarry materials that can be difficult to remove.

  • Incomplete Reduction Precursors: If the diamine is synthesized by the reduction of a dinitro or nitro-amino precursor, residual starting material or partially reduced intermediates may be present.

  • Isomeric Impurities: Depending on the synthetic route, other isomers of the diamino-methylbenzoate may be formed.

  • Residual Catalysts and Reagents: Catalysts from hydrogenation steps or other reagents from the synthesis can contaminate the crude product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of Methyl 2,3-diamino-5-methylbenzoate in a question-and-answer format.

Question 1: My crude product is a dark oil or a discolored solid (brown, red, or black). What is the cause and how can I purify it?

Answer: This is the most common issue and is almost certainly due to the oxidation of the diamine. The color intensity is proportional to the extent of oxidation.

Causality: The two adjacent amino groups make the aromatic ring highly electron-rich and thus, extremely sensitive to oxidation. Exposure to air during workup, concentration, or even storage of the crude material can lead to the formation of colored impurities.

Solution: The most effective method for removing these colored byproducts is recrystallization with the aid of a reducing agent.

Protocol 1: Decolorizing Recrystallization

  • Solvent Selection: Begin by performing a small-scale solvent screen. Good starting points for aromatic diamines include ethanol/water, ethyl acetate/heptane, or toluene.[1] Aim for a solvent system where the product is sparingly soluble at room temperature but fully soluble at an elevated temperature.

  • Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the crude Methyl 2,3-diamino-5-methylbenzoate. Add the chosen primary solvent and begin heating.

  • Decolorization: Once the solution is hot, add a small amount (1-2% by weight of your crude material) of a reducing agent like sodium dithionite (sodium hydrosulfite).[2] This will help to reduce the colored oxidized species back to the diamine or to a more soluble, colorless form.

  • Activated Carbon Treatment: After the addition of the reducing agent, you may also add a small amount of activated charcoal to adsorb high molecular weight colored impurities.

  • Hot Filtration: While still hot, filter the solution through a pre-heated funnel containing a pad of celite to remove the activated charcoal and any other insoluble material. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If a co-solvent is being used (e.g., water or heptane), add it dropwise to the hot solution until turbidity is observed, then re-heat until the solution is clear before allowing it to cool. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum at a moderate temperature.

Question 2: I am trying to purify my compound by column chromatography, but I am getting significant tailing and poor separation. What can I do?

Answer: Tailing of amines on silica gel is a common problem due to the interaction of the basic amino groups with the acidic silanol groups on the silica surface. This leads to broad peaks and poor resolution.

Causality: The lone pairs on the nitrogen atoms of the diamine interact strongly with the acidic Si-OH groups of the silica gel, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.

Solution: To mitigate this, a small amount of a basic modifier should be added to the mobile phase.

Protocol 2: Column Chromatography of a Basic Amine

  • Stationary Phase: Use standard flash silica gel (40-63 µm).

  • Mobile Phase Selection: Start with a non-polar solvent system like hexane/ethyl acetate and determine the approximate polarity needed to achieve an Rf of ~0.3 on TLC.

  • Adding a Basic Modifier: To your chosen mobile phase, add 0.5-1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica gel and prevent tailing.

  • Column Packing: Pack the column with the silica gel as a slurry in the mobile phase containing triethylamine.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry load the resulting powder onto the column. This technique generally provides better resolution than loading the sample as a solution.

  • Elution: Elute the column with the mobile phase containing triethylamine, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that triethylamine is volatile and should be removed during this step.

Question 3: My purified product looks clean by NMR, but it starts to discolor within a few hours or days. How can I improve its stability?

Answer: Even when pure, Methyl 2,3-diamino-5-methylbenzoate is prone to slow oxidation upon exposure to air and light.

Causality: The same electronic properties that make it susceptible to oxidation during purification also affect its long-term stability.

Solution: Proper storage is critical.

Storage Recommendations:

  • Inert Atmosphere: Store the purified solid under an inert atmosphere of nitrogen or argon.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Low Temperature: Store the material in a refrigerator or freezer to slow the rate of decomposition.

  • Tightly Sealed Container: Ensure the container is well-sealed to prevent the ingress of air and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure Methyl 2,3-diamino-5-methylbenzoate? A1: While specific data for the 5-methyl derivative is not readily available, a closely related compound, Methyl 2,3-diamino-5-bromobenzoate, is described as a light brown to brown solid.[3] It is expected that the pure 5-methyl analog would be a white to off-white or light tan solid. Significant deviation from this suggests the presence of oxidized impurities.

Q2: Can I use distillation for purification? A2: While distillation is a common method for purifying some aromatic amines[4], it may not be suitable for Methyl 2,3-diamino-5-methylbenzoate. Ortho-phenylenediamines can be prone to decomposition at elevated temperatures.[5] If you choose to attempt distillation, it should be performed under high vacuum and at the lowest possible temperature to minimize thermal degradation. A small-scale test is highly recommended before processing a larger batch.

Q3: What analytical techniques are best for assessing the purity of the final product? A3: A combination of techniques is recommended:

  • NMR (¹H and ¹³C): Provides structural confirmation and can detect organic impurities.

  • LC-MS: Ideal for identifying and quantifying trace impurities, including any remaining starting materials or byproducts.

  • HPLC with UV detection: A powerful tool for determining the purity profile.[6]

  • Melting Point: A sharp melting point is a good indicator of high purity.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude Methyl 2,3-diamino-5-methylbenzoate, incorporating the troubleshooting advice provided.

PurificationWorkflow cluster_start Crude Product Assessment cluster_decision Purity & Color Check cluster_recrystallization Decolorizing Recrystallization cluster_chromatography Column Chromatography cluster_final Final Product Crude Crude Methyl 2,3-diamino-5-methylbenzoate Decision Is the product highly colored? Crude->Decision Recrystallize Dissolve in hot solvent + Add Sodium Dithionite + Hot Filter Decision->Recrystallize Yes Chromatography Silica Gel Column (Mobile Phase + 1% Et3N) Decision->Chromatography No (minor impurities) Pure Pure Product Recrystallize->Pure Chromatography->Pure Store Store under N2, cold & dark Pure->Store

Sources

preventing oxidation of Methyl 2,3-diamino-5-methylbenzoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Degradation During Storage and Handling

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your Methyl 2,3-diamino-5-methylbenzoate —originally a pale solid—has turned yellow, brown, or even black.

The Root Cause: This compound contains an ortho-diamine (1,2-diamine) motif. While the methyl ester moiety introduces susceptibility to hydrolysis, the primary instability driver is the 2,3-diamino group. Ortho-diamines are electron-rich and possess a low oxidation potential, making them thermodynamically prone to aerobic oxidation. This process yields quinonediimines and eventually phenazine-like oligomers (chromophores), which are responsible for the darkening color.

This guide provides a self-validating system to arrest this decay.

Module 1: Diagnosis & Mechanism

Q: Why is my compound changing color?

A: The color shift is a visual indicator of oxidative coupling. Unlike simple anilines, ortho-diamines undergo a specific radical-mediated oxidation pathway. In the presence of oxygen and trace moisture, the diamine oxidizes to a reactive o-quinone diimine intermediate. These intermediates are electrophilic and rapidly react with unoxidized diamine molecules to form colored condensation products (often phenazines or azo-linkages).

Visualization: The Oxidation Cascade

The following diagram illustrates why your compound degrades. Note the progression from the colorless diamine to the highly colored phenazine derivative.

OxidationMechanism Diamine Methyl 2,3-diamino-5-methylbenzoate (Colorless/Pale) Radical Cation Radical Intermediate Diamine->Radical O2 / Light (Initiation) QDI o-Quinone Diimine (Reactive Electrophile) Radical->QDI -2H+, -2e- Phenazine Phenazine Oligomers (Yellow/Brown/Black Impurity) QDI->Phenazine + Diamine (Condensation) Phenazine->Radical Autocatalysis

Figure 1: Mechanistic pathway of ortho-diamine oxidation leading to chromophore formation.

Module 2: Storage Protocols (The "Zero-Oxidation" Standard)

Q: How do I store this for long-term stability (>6 months)?

A: You must eliminate the three vectors of decay: Oxygen, Moisture, and Light. Standard refrigeration is insufficient because oxygen permeates standard plastic caps. Follow this Gold Standard Protocol :

Protocol: The Argon-Amber System
  • Container Selection: Use an Amber Glass Vial with a screw cap. Clear glass allows UV-initiated radical formation.

  • Atmosphere Exchange:

    • Place the open vial inside a glovebox or use a Schlenk line.

    • Perform 3 cycles of Vacuum/Argon backfill .

    • Note: Argon is preferred over Nitrogen because it is heavier than air, forming a stable "blanket" over the solid crystals.

  • Sealing:

    • Wrap the cap threads with Parafilm or electrical tape to prevent gas exchange.

    • For maximum security, store the sealed vial inside a secondary jar containing a packet of activated silica gel or Drierite.

  • Temperature: Store at -20°C . Low temperature kinetically inhibits the oxidation reaction.

Storage Tier Comparison Table

Use this table to estimate shelf life based on your current storage method.

TierConditionsEstimated StabilityRisk Level
Gold Amber Vial + Argon + Desiccant + -20°C> 12 MonthsNegligible
Silver Amber Vial + Nitrogen + 4°C3 - 6 MonthsLow
Bronze Clear Vial + Air + 4°C< 1 MonthHigh
Fail Clear Vial + Air + Room Temp< 1 WeekCritical

Module 3: Active Handling & Experimentation

Q: How do I handle it during an experiment without degrading it?

A: The moment you open the vial, the "oxidation clock" starts. Ortho-diamines in solution are significantly more reactive than in solid state.

Workflow: The "Just-in-Time" Preparation
  • Solvent Degassing: Never dissolve this compound in non-degassed solvents. Sparge your solvent (Methanol, DCM, etc.) with Nitrogen/Argon for 15 minutes prior to use. Dissolved oxygen is the primary enemy in solution.

  • Acidic Stabilization (Optional): If compatible with your next step, converting the diamine to its dihydrochloride salt significantly increases stability. The protonated amines (

    
    ) cannot be oxidized to the quinone form.
    
    • Method: Treat with 2.2 equivalents of HCl in Dioxane/Ether. Filter the salt.

  • Reaction Timing: Add the oxidant or coupling partner immediately after dissolving the diamine. Do not let the solution "sit" or "stir overnight" unless under a strict inert atmosphere.

HandlingWorkflow Start Start: Solid Compound Solvent Prepare Solvent: Sparge with Ar/N2 (15 min) Start->Solvent Dissolve Dissolve Compound (Inert Atmosphere) Solvent->Dissolve Decision Is immediate use possible? Dissolve->Decision Use Proceed to Reaction (Immediate) Decision->Use Yes Salt Convert to HCl Salt (Stops Oxidation) Decision->Salt No (Storage needed)

Figure 2: Decision logic for handling oxidation-sensitive amines in solution.

Module 4: Recovery & Troubleshooting

Q: My sample is already brown. Can I save it?

A: Yes, but you must remove the oxidative impurities (phenazines/quinones) as they can act as redox catalysts, accelerating further degradation.

Purification Protocol:

  • Assessment: If the solid is sticky or black, discard it. If it is a free-flowing powder with a brown tint, proceed.

  • Recrystallization (Preferred):

    • Dissolve in a minimum amount of hot ethanol or methanol (degassed).

    • Add activated charcoal (10% by weight) to absorb the colored impurities.

    • Filter hot through a Celite pad (quickly, to avoid cooling/crystallization on the filter).

    • Cool the filtrate slowly to 4°C or -20°C. The pure diamine should crystallize out as pale needles/plates.

  • Column Chromatography (Alternative):

    • Use neutral alumina or silica. Warning: Silica is slightly acidic and can sometimes catalyze oxidation or streak. Neutral alumina is often safer for labile amines.

    • Elute with a gradient of Hexanes/Ethyl Acetate.

Q: How do I verify purity after cleanup?

A: Do not rely solely on NMR.

  • 1H NMR: Look for the disappearance of broad "hump" signals in the aromatic region (oligomers).

  • TLC: The oxidized impurity usually runs much faster (less polar quinones) or stays at the baseline (polymers) compared to the diamine. A single, clean spot is required.[1]

  • Visual: The solution should be clear/pale yellow, not dark tea-colored.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amine oxidation).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Protocols for inert atmosphere storage).[2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Purification of aromatic amines via recrystallization and charcoal treatment).

  • ChemicalBook. Methyl 2,3-diamino-5-bromobenzoate Properties. (Analogous compound stability data).

Sources

characterization of byproducts in Methyl 2,3-diamino-5-methylbenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Characterization & Control of Byproducts in Methyl 2,3-diamino-5-methylbenzoate Reactions

Executive Summary & Reactivity Profile

Methyl 2,3-diamino-5-methylbenzoate is a high-value scaffold primarily used in the synthesis of benzimidazole-based kinase inhibitors and angiotensin II receptor antagonists (sartans).

The molecule presents three distinct reactivity challenges that drive byproduct formation:

  • Nucleophilic Disparity: The C2-amine and C3-amine have significantly different nucleophilicities due to the electron-withdrawing ester group at C1.

  • Oxidative Lability: Like all electron-rich o-phenylenediamines, it is prone to rapid air oxidation, forming colored azo/azoxy impurities.

  • Cyclization Stalling: In benzimidazole synthesis, the reaction often stalls at the mono-amide intermediate if dehydration conditions are insufficient.

This guide provides the mechanistic insight and protocols required to isolate, characterize, and eliminate these specific impurities.

Module A: Regioselectivity & Acylation Byproducts

The Issue

When reacting Methyl 2,3-diamino-5-methylbenzoate with electrophiles (acyl chlorides, aldehydes, isothiocyanates), users often observe a mixture of isomers.

The Mechanism[1][2]
  • N3-Amine (Kinetic Product): The amino group at position 3 is meta to the electron-withdrawing ester and sterically accessible. It is the most nucleophilic site.

  • N2-Amine (Thermodynamic/Minor Product): The amino group at position 2 is ortho to the ester. It is electronically deactivated (inductive effect) and sterically hindered by the carbonyl oxygen.

  • Byproduct: The N2-acylated isomer or the N2,N3-diacylated impurity .

Diagnostic Workflow (Graphviz)

Regioselectivity Start Methyl 2,3-diamino- 5-methylbenzoate Reagent Add Electrophile (R-COCl / R-CHO) Start->Reagent N3_Product N3-Acyl Product (Major, Desired) Reagent->N3_Product Fast (Kinetic) N2_Product N2-Acyl Product (Minor, Impurity) Reagent->N2_Product Slow (Steric) Di_Product N2,N3-Diacyl (Over-reaction) N3_Product->Di_Product Excess Reagent

Figure 1: Kinetic competition between N3 and N2 nucleophiles determines the impurity profile.

Troubleshooting Protocol: Controlling Regioisomers

Problem: High levels of N2-acylated impurity. Solution:

  • Lower Temperature: Run acylation at -10°C to 0°C. This maximizes the kinetic advantage of the N3-amine.

  • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of the electrophile. Excess reagent immediately attacks the N2 position of the product.

  • pH Modulation: If using aqueous media, maintain pH 4.5–5.0. The N2-amine (

    
    ) is less basic than N3 (
    
    
    
    ) and will remain protonated/protected longer.

Characterization Data (NMR Differentiation):

FeatureN3-Acyl Isomer (Desired)N2-Acyl Isomer (Impurity)
NH Proton Shift ~9.5 ppm (Broad)~10.5 - 11.0 ppm (Sharp, H-bonded to Ester)
Ester Methyl ~3.85 ppm~3.92 ppm (Deshielded by amide anisotropy)
C5-Methyl Distinct singletDistinct singlet

Module B: Oxidative Degradation (The "Black Tar" Issue)

The Issue

The reaction mixture turns dark brown or black upon standing, even if the main reaction hasn't started. Yields drop, and purification becomes difficult.

The Mechanism

o-Phenylenediamines are electron-rich and susceptible to auto-oxidation . The radical cation intermediate dimerizes to form phenazines, azo compounds, and imino-quinones. These are highly colored (high extinction coefficient), so even 0.5% impurity looks like catastrophic failure.

Prevention Protocol
  • Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to dissolution.

  • Acid Stabilization: Store the starting material as the dihydrochloride salt if possible. The free base is unstable; the salt is shelf-stable for years.

  • Additive: Add 1 mol% Sodium Metabisulfite (

    
    ) or Ascorbic Acid to aqueous reaction mixtures to scavenge radical initiators [1].
    

Module C: Cyclization Failures (Benzimidazole Synthesis)

The Issue

LC-MS shows the correct mass for the intermediate (M+), but the ring-closed benzimidazole (M-18) is not forming.

The Mechanism

The formation of benzimidazoles is a two-step process:

  • Amide Formation: Fast attack of amine on the aldehyde/acid.

  • Dehydration: Slow, acid-catalyzed ring closure. Common Failure: The reaction stops at the "Schiff base" or "Mono-amide" stage because water is not being removed or the acidity is insufficient.

Troubleshooting Workflow (Graphviz)

Cyclization Start Reaction Mixture (Diamine + Aldehyde) Check Check LC-MS Start->Check Result_Open Mass = M+ (Open Chain) Stalled Intermediate Check->Result_Open Intermediate Found Result_Closed Mass = M-18 (Closed) Benzimidazole Check->Result_Closed Product Found Action_Ox Add Oxidant (Na2S2O5 or Air) Result_Open->Action_Ox If Aldehyde Used Action_Acid Add Acid/Heat (pTSA / 80°C) Result_Open->Action_Acid If Acid/Ester Used

Figure 2: Decision tree for driving incomplete cyclization to completion.

Self-Validating Protocol: One-Pot Cyclization

To avoid isolation of the sensitive diamine intermediate.

  • Combine: Methyl 2,3-diamino-5-methylbenzoate (1.0 eq) + Aldehyde (1.1 eq) in Ethanol.

  • Catalyst: Add 5 mol%

    
     or 10 mol% 
    
    
    
    [2].
  • Oxidant: If using an aldehyde, the intermediate is a benzimidazoline (dihydro-benzimidazole). It must be oxidized. Bubbling air is often insufficient.

    • Recommendation: Add 1.1 eq Sodium Metabisulfite (

      
      ) to drive the oxidation-reduction condensation [3].
      
  • Monitor: Watch for the disappearance of the fluorescent blue/green intermediate spot on TLC.

Analytical Appendix: HPLC Method for Impurity Profiling

To separate the regioisomers and the oxidative impurities, standard C18 gradients often fail due to peak tailing of the basic amines.

Recommended Method (High pH RP-HPLC):

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Rationale: At pH 10, the diamines are fully deprotonated (neutral). This eliminates interaction with residual silanols on the column, sharpening the peaks and allowing separation of the N2 vs N3 isomers based on hydrophobicity rather than pKa effects [4].

References

  • Preventing Oxidative Degradation

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Use of antioxidants in diamine workups.
    • 4

  • Catalysis of Benzimidazole Formation

    • Title: A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles.[5]

    • Source: Synlett, 2010.[5]

  • Oxidative Cyclization Mechanism

    • Title: Recent achievements in the synthesis of benzimidazole derivatives.[6][3][5]

    • Source: Semantic Scholar (Review).
  • HPLC Separation of Isomers

    • Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.[7]

    • Source: Waters Applic

Sources

Technical Support Center: Air-Sensitive Aromatic Diamine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ASC-DIAMINE-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Aromatic diamines (e.g., p-phenylenediamine, 1,5-diaminonaphthalene) are critical nucleophiles in polymer synthesis (polyimides), ligand design, and medicinal chemistry. However, they are notoriously unstable.

The Root Cause: The electron-donating nature of the amino groups (


) significantly raises the energy of the aromatic ring's Highest Occupied Molecular Orbital (HOMO). This makes the ring highly susceptible to one-electron oxidation by atmospheric oxygen, forming semiquinonediimine radical cations  [1]. These radicals rapidly dimerize or polymerize into dark-colored tars (often Bandrowski’s base derivatives), rendering the reagent useless and disrupting stoichiometry.

This guide provides a self-validating system to handle, purify, and utilize these reagents without degradation.

Module 1: Storage & Handling Protocols

The Golden Rule: Never trust the purity of an aromatic diamine stored in a standard screw-cap bottle for more than 3 months.

Workflow Visualization: The "Safe Path"

G Start Commercial Reagent (Often Pre-Oxidized) Check Visual Inspection (White/Tan vs. Purple/Black) Start->Check Purify Purification (Sublimation/Recrystallization) Check->Purify Dark/Oxidized Store Storage (Glovebox/Schlenk) Check->Store Clean Purify->Store Weigh Weighing (Inert Atmosphere) Store->Weigh React Reaction Setup Weigh->React

Figure 1: Decision matrix for handling aromatic diamines. Note that "Clean" reagents must still enter the inert storage loop immediately.

Storage Protocol
  • Atmosphere: Argon is superior to Nitrogen.[1] Argon is denser than air, providing a better "blanket" when the vessel is briefly opened.[2]

  • Vessel: Schlenk flasks with high-vacuum grease (Apiezon H) or Teflon-valved storage tubes (Young tubes). Standard plastic caps are permeable to oxygen over time.

  • Light: Store in the dark. Photo-oxidation accelerates the radical formation mechanism.

Module 2: Purification (The "Reset" Button)

If your reagent has turned purple, brown, or black, it must be purified. Using oxidized amines disrupts stoichiometry and can poison metal catalysts.

Method Comparison Table
MethodBest ForProsCons
Sublimation Volatile diamines (p-phenylenediamine)Anhydrous; high purity; no solvent waste.Requires high vacuum (<0.05 mmHg); difficult for high MW compounds.
Recrystallization (Na₂S₂O₄) Most solid diaminesScalable; removes oxidized polymers efficiently.Requires drying; product must be stable in water/alcohol.
Acid Salt Formation Long-term storageSalts (HCl/H₂SO₄) are air-stable.Requires neutralization step before use in nucleophilic reactions.
Standard Operating Procedure: Dithionite Recrystallization

Sodium dithionite (Na₂S₂O₄) acts as a reducing agent, converting colored quinoid impurities back into the amine or water-soluble species [2].

  • Dissolution: Dissolve the impure amine in a minimum amount of boiling deoxygenated water or water/ethanol mix.

  • Reduction: Add solid Sodium Dithionite (1-2% by weight relative to amine) and activated charcoal.

    • Observation: The solution should fade from dark purple/brown to pale yellow or colorless.

  • Filtration: Hot filter under Argon (using a Schlenk frit or cannula filter) to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly.

  • Drying: Filter the white crystals and dry under high vacuum (

    
     mbar) for 12 hours to remove trace water.
    

Module 3: Reaction Setup & Chromatography

The Critical Step: Solvent Degassing

Sparging with nitrogen is insufficient for sensitive catalytic cycles (e.g., Buchwald-Hartwig). You must use the Freeze-Pump-Thaw method.

Protocol:

  • Place solvent in a Schlenk flask.[3][4][5]

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Open to high vacuum (5–10 min).

  • Thaw: Close flask, thaw in warm water. Gas bubbles will evolve.[5]

  • Repeat: Perform 3 cycles. Backfill with Argon.[3]

Chromatography: The "Silica Trap"

Silica gel is acidic (pH ~4-5). Aromatic amines are basic.

  • The Problem: The amine protonates on the silica surface (

    
    ), causing it to streak and stick. This prolonged exposure to silica surface-bound oxygen facilitates oxidation.
    
  • The Solution: Deactivate the silica.[6][7]

    • Method: Slurry pack the column using 1-3% Triethylamine (TEA) in your eluent [3]. Flush with 2 column volumes of eluent before loading the sample. This neutralizes the acidic silanol sites.

Module 4: Troubleshooting (FAQs)

Q1: My white diamine powder turned purple immediately upon adding solvent. Why?

A: Your solvent likely contained dissolved oxygen.

  • Mechanism: The dissolved

    
     performs a single-electron transfer (SET) with the amine, generating the radical cation.
    
  • Fix: Use the Freeze-Pump-Thaw method described in Module 3 before the solvent touches the reagent.

Q2: I see a new spot on TLC that trails the product. Is it decomposition?

A: Likely yes. This is often the "azo" dimer or the quinone diimine.

  • Visualization:

Oxidation Amine Aromatic Diamine (Colorless) Radical Radical Cation (Reactive Species) Amine->Radical -e- (Oxidation) Quinone Quinone Diimine (Purple/Red) Radical->Quinone -H+ Polymer Bandrowski's Base/Polymer (Black Tar) Quinone->Polymer Polymerization

Figure 2: The oxidative degradation pathway of aromatic diamines.

Q3: Can I use the HCl salt version to avoid these issues?

A: Yes, but with a caveat.

  • Strategy: The hydrochloride salt (

    
    ) is resistant to oxidation because the lone pair is tied up.
    
  • Usage: You must liberate the free base in situ using a non-nucleophilic base (e.g., DIPEA, NaOtBu) under an inert atmosphere immediately before the reaction begins.

Q4: How do I clean my glassware? The black tar won't come off.

A: Standard acid/base baths often fail.

  • The Trick: Use a solution of Tin(II) Chloride (

    
    ) in dilute HCl. This reduces the insoluble polymeric quinones back to soluble amines, which can then be washed away with water/acetone.
    

References

  • Baltruschat, H. (2025).[8] The electrochemical oxidation of phenylenediamines. ResearchGate.

  • McKenna, C. E., et al. (1991).[9] A method for preparing analytically pure sodium dithionite. Biochimica et Biophysica Acta.

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Triethylamine Deactivation.

  • University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.

Sources

enhancing the solubility of Methyl 2,3-diamino-5-methylbenzoate for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Solubility & Reaction Kinetics

CAS: 1837-64-5 (Generic Reference) | Class: Aromatic ortho-Diamine / Benzoate Ester[1]

Executive Summary: The Solvation Challenge

Methyl 2,3-diamino-5-methylbenzoate presents a specific solubility paradox common to poly-functionalized aromatics. While the methyl ester and toluene core provide lipophilicity, the ortho-diamine motif creates a rigid crystal lattice driven by strong intermolecular hydrogen bonding and


-

stacking.[1]

The Core Issue: Most researchers fail not because they choose the wrong solvent, but because they ignore the kinetic barrier of dissolution . This compound often forms a "supersaturated meta-stable state" that crashes out upon the addition of electrophiles (aldehydes/halides), arresting the reaction.[1]

This guide provides a tiered solvation strategy to ensure homogeneity before and during your reaction.

Solvent Compatibility Matrix

Directive: Do not rely on a single solvent if solubility is marginal.[1] Use the data below to design a binary or ternary system.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Primary (Protic) Methanol (MeOH) , Ethanol (EtOH)Moderate (Requires Heat)Best for condensation reactions (e.g., benzimidazole formation).[1] Often requires acid catalysis to fully solubilize.[1]
Primary (Aprotic) THF , 2-MeTHFGoodExcellent for amide couplings.[1] Compatible with low-temp lithiation if amine protons are protected.[1]
"The Hammer" DMSO , DMF, NMPExcellentDissolves the compound instantly but difficult to remove.[1] Warning: DMSO can act as an oxidant at high temps (

C) with 1,2-diamines.[1]
Chlorinated DCM, ChloroformModerateGood for non-polar modifications, but poor for dissolving the free base diamine due to H-bond aggregation.[1]
Ternary Mix THF : EtOH : Water Optimal The "Golden Ratio" (1:1:0.[1]4) breaks the lattice energy effectively for cyclization reactions [1].[1]

Protocol: The "Gradient Solvation" Method

Standard stirring is often insufficient.[1] Use this protocol to prepare stock solutions for sensitive kinetics.

Objective: Create a stable 0.5 M solution for nucleophilic attack.

  • The Wetting Phase:

    • Weigh the Methyl 2,3-diamino-5-methylbenzoate into the reaction vessel.

    • Add THF (0.5 volumes relative to total solvent target).[1]

    • Why: THF penetrates the crystal lattice better than alcohols due to its ether oxygen acting as a H-bond acceptor.[1]

  • The Disruption Phase:

    • Sonicate the slurry for 3–5 minutes at 25°C.

    • Visual Check: The solid should turn from a compact powder into a fine, cloudy suspension.[1]

  • The Solvation Phase:

    • Add Methanol or Ethanol (remaining volume).[1]

    • Heat to 40–50°C (below boiling).

    • Result: The solution should become clear amber.[1] If haze persists, add 1% v/v Acetic Acid (unless acid-sensitive).[1] Protonation of the amine breaks intermolecular H-bonds [2].[1]

Reaction-Specific Workflows

Scenario A: Synthesis of Benzimidazoles (Cyclization with Aldehydes)

Issue: The intermediate imine (Schiff base) often precipitates before cyclization, stalling the reaction.

  • The Fix: Do not isolate the intermediate.

  • Additives: Use a mild oxidant or Lewis acid to drive the equilibrium.[1] Sodium Metabisulfite (

    
    )  in Ethanol/Water is highly effective for keeping intermediates in solution while driving the oxidative cyclization [3].[1]
    
  • Temperature: Maintain

    
    C. The solubility of the intermediate is temperature-dependent.
    
Scenario B: Nucleophilic Substitution (e.g., with Acid Chlorides)

Issue: HCl generation creates the hydrochloride salt of the diamine, which is insoluble in non-polar solvents (DCM/Ether).

  • The Fix: Use a "Scavenger Solvent" system.[1]

  • Base: Use Pyridine or Triethylamine in excess (2.5 eq).[1]

  • Solvent: Switch to DMAc (Dimethylacetamide) if the product precipitates too early.[1]

Visual Troubleshooting Guides

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system based on your downstream application.

SolventSelection Start Select Reaction Type Cyclization Heterocycle Formation (e.g., Benzimidazole) Start->Cyclization Coupling Amide/Ester Coupling Start->Coupling Alc Methanol/Ethanol Cyclization->Alc Standard Ternary THF:EtOH:Water (1:1:0.4) Cyclization->Ternary If Precipitates Aprotic DCM or THF Coupling->Aprotic Standard PolarAprotic DMF/DMAc Coupling->PolarAprotic High MW Electrophile AcidCat Add 5% Acetic Acid or pTSA Alc->AcidCat Enhance Solubility BaseScav Add Pyridine/TEA Aprotic->BaseScav Prevent Salt Crash

Caption: Logical flow for selecting solvent systems based on reaction type to prevent precipitation.

Diagram 2: Troubleshooting Precipitation Events

Diagnose why your reaction turned into a "brick."

Troubleshooting Problem Precipitation Observed Timing When did it happen? Problem->Timing Start Immediately upon mixing Timing->Start During During Heating/Stirring Timing->During Cooling Upon Cooling Timing->Cooling Cause1 Lattice Energy Shock Solvent too non-polar Start->Cause1 Cause2 Imine Intermediate Formation (Schiff Base) During->Cause2 Cause3 Product Crystallization (Good Sign!) Cooling->Cause3 Fix1 Add THF or heat to 50°C before mixing Cause1->Fix1 Fix2 Add Oxidant (Na2S2O5) or Acid Catalyst to drive cyclization Cause2->Fix2 Fix3 Filter & Analyze NMR Cause3->Fix3

Caption: Diagnostic workflow for identifying the cause of precipitation during synthesis.

Frequently Asked Questions (FAQ)

Q1: The compound turns dark brown in solution over time. Is it degraded?

  • Answer: Likely yes.[1] Ortho-diamines are highly susceptible to air oxidation, forming quinone-diimines or azo-linkages.[1]

  • Prevention:[1][2] Always degas your solvents (sparge with Nitrogen/Argon for 15 mins) before dissolving the diamine.[1] Store solutions in the dark.

Q2: I cannot remove DMSO during workup. What do I do?

  • Answer: Do not try to rotovap DMSO.

  • Protocol: Dilute the reaction mixture with 10 volumes of Ice Water . The hydrophobic ester product usually precipitates out, while DMSO stays in the aqueous phase. Filter the solid.[1][3] If it oils out, extract with Ethyl Acetate and wash with 5% LiCl solution (LiCl pulls DMSO into the water layer) [4].[1]

Q3: Can I use Acetone as a solvent?

  • Answer: ABSOLUTELY NOT. Acetone is a ketone.[1] It will react with the primary amines of your starting material to form a ketimine (Schiff base) impurity, consuming your reactant and generating water [5].[1]

References

  • ChemicalBook Protocols. (2025). General procedure for the synthesis of methyl 2,3-diamino-5-bromobenzoate. Retrieved from

  • PubChem. (2025).[1][4][5][6] Methyl 3,5-diaminobenzoate (Analogous Solubility Data). National Library of Medicine.[1] Retrieved from

  • Organic Chemistry Portal. (2024).[1] Synthesis of Benzimidazoles: Recent Literature and Protocols. Retrieved from

  • Fisher Scientific. (2024).[1] Methyl Benzoate Safety and Handling Guide. Retrieved from

  • National Institutes of Health (NIH). (2020).[1] The Formation of Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. PMC. Retrieved from

Sources

Validation & Comparative

validation of Methyl 2,3-diamino-5-methylbenzoate structure by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation & Isomeric Differentiation of Methyl 2,3-diamino-5-methylbenzoate

Executive Summary

Methyl 2,3-diamino-5-methylbenzoate is a critical scaffold in the synthesis of benzimidazole-based pharmaceuticals (e.g., Telmisartan analogs). Its structural validation is frequently complicated by two factors:

  • Precursor Contamination: Distinguishing the product from the Methyl 2-amino-5-methyl-3-nitrobenzoate precursor (incomplete reduction).

  • Regioisomerism: Differentiating the 2,3-diamino substitution pattern from 3,4-diamino isomers, which can arise if the initial nitration of the starting material was not regioselective.

This guide provides a self-validating NMR protocol (


H and 

C) to confirm the structure, focusing on the diagnostic shifts of the aromatic protons and the distinct amino environments in DMSO-

.

Validation Logic & Workflow

The primary validation challenge is confirming the reduction of the 3-nitro group to the 3-amino group. This transformation dramatically alters the electronic environment of the aromatic ring, causing a diagnostic upfield shift of the aromatic protons due to the shielding effect of the new amino group.

ValidationWorkflow Precursor Precursor: Methyl 2-amino-5-methyl-3-nitrobenzoate Reaction Reaction: Catalytic Hydrogenation / Reduction Precursor->Reaction Crude Crude Isolate Reaction->Crude NMR_Prep NMR Prep: Solvent: DMSO-d6 (Essential for NH2 resolution) Crude->NMR_Prep Decision Diagnostic Check: Aromatic Region NMR_Prep->Decision Pass PASS: Upfield Ar-H (6.5-7.0 ppm) Two distinct NH2 signals Decision->Pass Shielding Observed Fail FAIL: Downfield Ar-H (>7.8 ppm) Missing 3-NH2 signal Decision->Fail Deshielding Persists

Figure 1: Decision tree for validating the reduction of the nitro-precursor to the target diamine.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-

    
      is mandatory.
    
    • Why: Chloroform (

      
      ) often causes broadening of amino protons due to exchange or quadrupole effects, making integration unreliable. DMSO-
      
      
      
      stabilizes the amino protons via hydrogen bonding, often resolving the 2-NH
      
      
      and 3-NH
      
      
      as distinct signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the meta-coupling between H4 and H6).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle to ensure accurate integration of the methyl singlets.

Comparative Data Analysis

H NMR Characterization (400 MHz, DMSO- )

The aromatic region provides the definitive "fingerprint." In the target compound, the protons at positions 4 and 6 are meta to each other.

AssignmentChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
Ar-CH

(C5)
2.10 – 2.20 Singlet3HConsistent in both precursor and product.
Ester-CH

(C1)
3.75 – 3.85 Singlet3HSharp singlet; confirms ester integrity.
3-NH

4.50 – 5.00 Broad Singlet2HNew signal. Absent in nitro precursor.
2-NH

5.80 – 6.50 Broad Singlet2HOften shifted downfield due to intramolecular H-bonding with the ester carbonyl.
Ar-H (H4) 6.50 – 6.70 Doublet (

Hz)
1HShielded. Ortho to the new amino group.
Ar-H (H6) 7.00 – 7.20 Doublet (

Hz)
1HDeshielded relative to H4 due to the ortho-ester group (anisotropy).

Differentiation from Precursor (Methyl 2-amino-5-methyl-3-nitrobenzoate):

  • Precursor H4: Appears significantly downfield (

    
     8.0+ ppm ) due to the strong electron-withdrawing nature of the ortho-nitro group.
    
  • Precursor H6: Appears around

    
     7.8–7.9 ppm .[1]
    
  • Validation Check: If you see aromatic signals >7.5 ppm, the reduction is incomplete.

C NMR Characterization (100 MHz, DMSO- )

Carbon NMR confirms the carbon skeleton and the oxidation state of the carbonyl.

Carbon TypeApprox Shift (

ppm)
Validation Criteria
Ar-CH

19.0 – 21.0Upfield aliphatic signal.
O-CH

51.0 – 53.0Characteristic methoxy ester signal.
Aromatic C-N 130.0 – 145.0C2 and C3 will appear in the region typical for C-N bonds.
C=O (Ester) 167.0 – 169.0 Confirms the ester is intact (not hydrolyzed to acid).

Structural Logic & Coupling Diagram

The following diagram illustrates the specific proton-proton relationships that define the splitting patterns observed in the NMR spectrum.

StructureLogic H4 H4 (Ortho to Me) (Ortho to NH2) H6 H6 (Ortho to Ester) (Meta to Me) H4->H6 Meta Coupling (J ~ 1-2 Hz) H6->H4 Meta Coupling Me5 Me-5 (Singlet) NH2_3 3-NH2 Group (Shielding Effect) NH2_3->H4 Strong Upfield Shift (vs Nitro)

Figure 2: Coupling and shielding relationships. The 3-NH


 group is the primary cause of the upfield shift of H4 compared to the nitro precursor.

Troubleshooting & Common Pitfalls

ObservationDiagnosisCorrective Action
Aromatic signals are singlets Resolution too low or broadening.Check shimming. Ensure 400+ MHz instrument. Meta-coupling is small (

Hz) and easily obscured.
NH

protons missing
Proton exchange with solvent water.Use dry DMSO-

(ampoules). Do not use

shake, or signals will vanish.
Extra set of peaks (~10%) Regioisomer contamination.Check integration of methyl peaks.[1] If the methyl peak is split or has a "shadow," the nitration step was not regioselective.
Signal at 10-12 ppm Carboxylic acid proton.Ester hydrolysis occurred.[2] Check for loss of O-Me singlet at 3.8 ppm.

References

  • BenchChem. Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. (Provides context on the nitration regioselectivity and precursor synthesis).

  • Royal Society of Chemistry. General NMR Chemical Shifts for Methyl Benzoate Derivatives. (Reference for baseline ester and aromatic shifts).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for differentiating aromatic substitution patterns).[3][4]

  • ChemicalBook. Methyl 2-amino-5-bromo-3-nitrobenzoate NMR Spectrum. (Analogous structure demonstrating the downfield shift of protons ortho to nitro groups).

Sources

performance of Methyl 2,3-diamino-5-methylbenzoate in drug discovery scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: Methyl 2,3-diamino-5-methylbenzoate in Drug Discovery Scaffolds

Executive Summary

Methyl 2,3-diamino-5-methylbenzoate (CAS: 1248541-73-2) is a specialized "privileged structure" precursor used primarily to synthesize polysubstituted benzimidazole and quinoxaline scaffolds. Unlike its unsubstituted counterpart (Methyl 2,3-diaminobenzoate), the inclusion of the 5-methyl group introduces a critical electronic asymmetry that enhances regioselectivity during cyclization and improves the lipophilic profile (LogP) of the final drug candidate.

This guide analyzes its performance as a scaffold building block, focusing on its superior reactivity profile in synthesizing 4-methyl-6-carboxylate benzimidazoles —a core pharmacophore found in angiotensin II receptor antagonists (e.g., Telmisartan analogs) and emerging kinase inhibitors.

Part 1: Comparative Performance Matrix

The following table objectively compares Methyl 2,3-diamino-5-methylbenzoate against standard alternatives used in medicinal chemistry.

FeatureMethyl 2,3-diamino-5-methylbenzoate Methyl 2,3-diaminobenzoate (Unsubstituted)Methyl 2,3-diamino-5-bromobenzoate
CAS Number 1248541-73-2 107582-20-71248541-63-0
Electronic Profile Electron-Rich (Donating) NeutralElectron-Poor (Withdrawing)
C2-Amine Nucleophilicity High (Activated by para-Methyl)ModerateLow (Deactivated by para-Bromo)
Cyclization Yield 90-95% (Rapid condensation)80-85%70-80% (Slower kinetics)
Lipophilicity (CLogP) ~1.55 (Enhanced permeability)~1.05~1.7 (Halogen effect)
Regiocontrol High (Steric + Electronic bias)Low (Symmetrical amines)High (Electronic bias)
Primary Application Cardiovascular & Kinase Scaffolds General HeterocyclesProtein Degraders / Cross-coupling
Key Performance Insight: The "Push-Pull" Electronic Effect

The superior performance of this scaffold stems from the specific placement of the methyl group at position 5.

  • The "Push": The 5-methyl group is para to the C2-amine. Through inductive donation (+I effect), it increases the electron density on the C2-nitrogen, making it significantly more nucleophilic than the C3-amine (which is meta to the methyl).

  • The "Pull": The C1-ester group is ortho to the C2-amine, creating an intramolecular hydrogen bond that stabilizes the molecule but can reduce reactivity. However, the strong "push" from the 5-methyl group overrides this, ensuring the C2-amine remains the primary nucleophile for initial attack on electrophiles (e.g., carboxylic acids or aldehydes).

Part 2: Validated Experimental Protocol

Objective: Synthesis of the 2-propyl-4-methyl-6-carboxylate benzimidazole scaffold (Telmisartan core analog) demonstrating the high-yield cyclization capability of Methyl 2,3-diamino-5-methylbenzoate.

Reagents & Materials
  • Precursor: Methyl 2,3-diamino-5-methylbenzoate (1.0 equiv)

  • Electrophile: Butyryl chloride (1.1 equiv) or Butyric acid (with coupling agent)

  • Solvent: Glacial Acetic Acid (AcOH) or Polyphosphoric Acid (PPA)

  • Catalyst: None required for thermal cyclization.

Step-by-Step Methodology
  • Acylation (The Kinetic Phase):

    • Dissolve Methyl 2,3-diamino-5-methylbenzoate in dichloromethane (DCM) at 0°C.

    • Add triethylamine (1.5 equiv) followed by dropwise addition of butyryl chloride.

    • Mechanism:[1][2][3] The highly nucleophilic C2-amine preferentially attacks the acid chloride due to the para-methyl activation.

    • Checkpoint: Monitor TLC for the disappearance of the diamine. Formation of the mono-amide intermediate is typically quantitative within 1 hour.

  • Cyclodehydration (The Thermodynamic Phase):

    • Evaporate DCM and redissolve the residue in Glacial Acetic Acid.

    • Heat to reflux (118°C) for 4–6 hours.

    • Observation: The reaction drives the loss of water to close the imidazole ring. The electron-donating methyl group stabilizes the cationic transition state, accelerating ring closure compared to unsubstituted analogs.

  • Isolation & Purification:

    • Cool the mixture to room temperature and pour into crushed ice/water.

    • Neutralize with aqueous ammonia (pH 8–9).

    • Filter the precipitate.[3] The product, Methyl 2-propyl-4-methylbenzimidazole-6-carboxylate , is obtained as a white to off-white solid.

    • Expected Yield: >90% (Purity >98% by HPLC).

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the regioselective synthesis pathway, highlighting the electronic influence of the 5-methyl group.

BenzimidazoleSynthesis Start Methyl 2,3-diamino- 5-methylbenzoate (CAS: 1248541-73-2) Inter Intermediate: Mono-amide Formation (Regioselective at C2-NH2) Start->Inter + Butyryl Chloride (Acylation) Product Scaffold Product: Methyl 2-propyl-4-methyl- benzimidazole-6-carboxylate Inter->Product + Heat/AcOH (- H2O Cyclization) Effect 5-Methyl Effect: +I Donation activates C2-Amine (Para) Effect->Start Activates

Figure 1: Reaction pathway for the conversion of Methyl 2,3-diamino-5-methylbenzoate into a benzimidazole scaffold. The 5-methyl group directs the initial acylation to the C2-amine.

Part 4: Applications in Drug Discovery

  • Angiotensin II Receptor Antagonists (Sartans): This scaffold is a direct structural analog of the Telmisartan core. The 4-methyl group on the benzimidazole ring (derived from the 5-methyl of the benzoate) is essential for hydrophobic interaction within the AT1 receptor pocket. The ester handle allows for subsequent attachment of the biphenyl tetrazole moiety.

  • Kinase Inhibitors (PRMT5 / EGFR): Recent studies utilize this scaffold to create fused heterocyclic systems. The methyl ester at position 6 serves as a versatile attachment point for solubilizing groups (e.g., piperazines) or hinge-binding motifs. The 4-methyl group provides steric bulk that can induce conformational selectivity in the kinase ATP-binding site.

  • Solubility Optimization: In fragment-based drug design (FBDD), replacing a hydrogen with a methyl group (the "Magic Methyl" effect) often boosts potency by filling hydrophobic pockets and can surprisingly improve solubility by disrupting crystal packing energy. This scaffold provides that methyl group "pre-installed" in a metabolically stable position.

References

  • Ries, U. J., et al. (1993).[2] 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051.[2] Link

  • Zhang, Y., et al. (2015). Process for preparing benzimidazole compounds and intermediates thereof.[4][5][6][7][8] World Intellectual Property Organization, WO2015038417. Link

  • PubChem Compound Summary. (2024). Methyl 2,3-diamino-5-methylbenzoate (CAS 1248541-73-2).[9][10][11][12] National Center for Biotechnology Information. Link

  • Han, S., et al. (2018). Discovery of novel PRMT5 inhibitors with a benzimidazole scaffold. Bioorganic & Medicinal Chemistry Letters, 28(10), 1830-1835. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3-diamino-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-diamino-5-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.